2-Deacetyltaxuspine X
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H50O14 |
|---|---|
Molecular Weight |
766.8 g/mol |
IUPAC Name |
[(1R,2S,3Z,5S,7S,8E,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(acetyloxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C41H50O14/c1-22-33(50-25(4)43)19-32-36(52-27(6)45)18-31(21-49-24(3)42)35(55-37(48)17-16-30-14-12-11-13-15-30)20-34(51-26(5)44)23(2)39(53-28(7)46)40(54-29(8)47)38(22)41(32,9)10/h11-18,32-36,40H,19-21H2,1-10H3/b17-16+,31-18-,39-23+/t32-,33-,34-,35-,36-,40+/m0/s1 |
InChI Key |
FLBNRACKRBUYNP-HANBGBHJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Deacetyltaxuspine X: A Potential Modulator of Multidrug Resistance
Disclaimer: Scientific literature specifically detailing 2-Deacetyltaxuspine X is limited. This guide has been constructed by synthesizing data from its parent compound, Taxuspine X, and other closely related taxane (B156437) diterpenoids. The experimental protocols and quantitative data presented are based on established methodologies for evaluating analogous compounds and should be considered representative examples.
Introduction
The development of effective cancer chemotherapeutics is a cornerstone of modern medicine. Taxanes, such as Paclitaxel and Docetaxel, are potent antimitotic agents widely used in the treatment of various solid tumors, including breast, ovarian, and lung cancers.[1] Their efficacy, however, is often compromised by the onset of multidrug resistance (MDR), a phenomenon whereby cancer cells develop cross-resistance to a broad spectrum of structurally and functionally distinct anticancer drugs.[1]
A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp).[1][2] P-gp functions as a transmembrane efflux pump, actively expelling chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effect. Consequently, the development of agents that can inhibit P-gp and reverse MDR is a critical objective in oncology research.
This compound belongs to the taxane diterpenoid family of natural products, which are isolated from various species of the yew tree (Taxus). While not as extensively studied as other taxanes, its structural similarity to known P-gp inhibitors, such as Taxuspine X, suggests its potential as an MDR modulator. This technical guide provides a comprehensive overview of the core chemical properties, hypothesized mechanism of action, and relevant experimental protocols for the evaluation of this compound as a P-gp inhibitor.
Core Compound Profile
This compound is a derivative of Taxuspine X, characterized by the absence of an acetyl group at the C-2 position of the taxane core. This modification may influence its physicochemical properties and biological activity.
Chemical Structure
Physicochemical Properties
| Property | Estimated Value |
| LogP | ~4.5 - 5.5 |
| pKa | Not Ionizable |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 13 |
| Polar Surface Area | ~180 Ų |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, Methanol, and Acetonitrile. |
Mechanism of Action: P-glycoprotein Inhibition
The primary hypothesized biological activity of this compound is the inhibition of P-glycoprotein. By binding to P-gp, it is thought to allosterically or competitively inhibit the transporter's efflux function, leading to an increased intracellular accumulation of co-administered chemotherapeutic drugs in MDR cancer cells.
P-glycoprotein-Mediated Drug Efflux and Inhibition
The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by a modulator like this compound.
Experimental Protocols
To evaluate the P-gp inhibitory activity of this compound, a cellular accumulation assay using a known P-gp substrate is a standard and effective method.
Protocol: Vincristine (B1662923) Accumulation Assay in MDR Cells
Objective: To determine if this compound can increase the intracellular accumulation of the chemotherapeutic drug vincristine in P-gp-overexpressing cancer cells.[2]
Materials:
-
Cell Line: A multidrug-resistant human ovarian cancer cell line (e.g., NCI/ADR-RES) that overexpresses P-gp. A parental, drug-sensitive cell line (e.g., OVCAR-8) should be used as a control.
-
Compounds: this compound, Vincristine sulfate, Verapamil (positive control P-gp inhibitor).
-
Reagents: Cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), [³H]-Vincristine or a fluorescent P-gp substrate (e.g., Rhodamine 123), Scintillation cocktail, Cell lysis buffer.
-
Equipment: 24-well cell culture plates, Incubator (37°C, 5% CO₂), Centrifuge, Scintillation counter or Flow cytometer, Microscope.
Methodology:
-
Cell Seeding: Seed the MDR and parental cancer cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-incubation: Remove the culture medium and wash the cells with warm PBS. Add fresh, serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM), Verapamil (e.g., 10 µM), or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Substrate Addition: Add [³H]-Vincristine to each well to a final concentration of 50 nM.
-
Incubation: Incubate the plates for an additional 90 minutes at 37°C.
-
Termination and Washing: Terminate the assay by aspirating the medium and washing the cells three times with ice-cold PBS to remove extracellular substrate.
-
Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate for 20 minutes at room temperature.
-
Quantification:
-
For [³H]-Vincristine: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For a fluorescent substrate: Analyze the cells using a flow cytometer to measure mean fluorescence intensity.
-
-
Data Analysis: Calculate the fold-increase in intracellular vincristine accumulation in the presence of this compound compared to the vehicle control.
Experimental Workflow Diagram
Quantitative Data Summary
Specific quantitative data for this compound is not available in the public domain. The following table presents representative data for simplified taxuspine X analogues that have been synthesized and evaluated as P-gp inhibitors.[2] These values demonstrate the potential for this class of compounds to inhibit P-gp activity.
| Compound | P-gp Inhibition IC₅₀ (µM) | Cell Line | Assay Method |
| Simplified Taxane 5 | > 10 | Not specified | P-gp Inhibition Assay |
| Simplified Taxane 6 | 7.2 | Not specified | P-gp Inhibition Assay |
| Simplified Taxane 7 | 9.8 | Not specified | P-gp Inhibition Assay |
| Verapamil (Control) | 2.5 | Not specified | P-gp Inhibition Assay |
Note: The data in this table is derived from studies on analogues of Taxuspine X and is intended to be illustrative of the activity range for this compound class.[2]
Conclusion and Future Directions
This compound represents a structurally interesting member of the taxane family with potential as a P-glycoprotein inhibitor for the reversal of multidrug resistance in cancer. Based on the activity of related taxuspine derivatives, it is a viable candidate for further investigation.
Future research should focus on:
-
Isolation or Synthesis: Developing methods for the efficient isolation of this compound from natural sources or its total synthesis to obtain sufficient quantities for comprehensive biological evaluation.
-
In Vitro Characterization: Performing detailed in vitro studies, such as the vincristine accumulation assay described, to definitively determine its IC₅₀ value for P-gp inhibition and to assess its cytotoxicity, both as a single agent and in combination with standard chemotherapeutics.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing further derivatives to explore the impact of the C-2 position and other functionalities on P-gp inhibitory activity, which could lead to the design of more potent and selective MDR modulators.
The exploration of compounds like this compound is crucial for developing novel strategies to overcome the significant clinical challenge of multidrug resistance in cancer therapy.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of taxuspine C derivatives as functional inhibitors of P-glycoprotein, an ATP-associated cell-membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
The Discovery and Isolation of 2-Deacetyltaxuspine X: A Technical Overview
Despite extensive research, detailed information regarding the initial discovery and isolation of the natural product 2-deacetyltaxuspine X remains largely unavailable in publicly accessible scientific literature. While chemical suppliers indicate its origin from the branches of Taxus sumatrana, the primary research publication detailing its extraction, purification, and structure elucidation could not be identified.
This technical guide aims to provide a comprehensive overview based on the general methodologies employed for the isolation of similar taxane (B156437) diterpenoids from Taxus species, in the absence of specific data for this compound. The protocols and data presented herein are illustrative and based on established practices in the field of natural product chemistry.
Hypothetical Discovery and Natural Source
Based on supplier information, this compound is a taxane diterpenoid isolated from Taxus sumatrana, a species of yew tree. Taxanes are a class of complex diterpenoids that have garnered significant interest due to the potent anticancer activity of prominent members like paclitaxel. The discovery of novel taxoids like this compound would typically occur during phytochemical screening programs aimed at identifying new bioactive compounds from various Taxus species.
General Experimental Protocols for Taxane Isolation
The isolation of taxanes from Taxus plant material is a multi-step process involving extraction, partitioning, and chromatography. The following is a generalized protocol that would likely be adapted for the isolation of this compound.
Plant Material Collection and Preparation
Fresh or air-dried branches of Taxus sumatrana would be collected and ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is typically extracted with an organic solvent. Methanol (B129727) or ethanol (B145695) are common choices due to their ability to extract a broad range of polar and non-polar compounds.
Illustrative Protocol:
-
Macerate the powdered branches of Taxus sumatrana with methanol at room temperature for 24-48 hours.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Solvent Partitioning
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps to remove highly polar (e.g., sugars, chlorophyll) and non-polar (e.g., fats, waxes) impurities.
Illustrative Protocol:
-
Suspend the crude methanolic extract in a water/methanol mixture.
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297).
-
The fraction containing taxanes is typically found in the dichloromethane or ethyl acetate layer.
Chromatographic Purification
The taxane-enriched fraction is further purified using a combination of chromatographic techniques.
-
Column Chromatography (CC): This is the primary method for separating the complex mixture of compounds. Silica gel is a common stationary phase, and a gradient of solvents (e.g., n-hexane/ethyl acetate or dichloromethane/methanol) is used for elution.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often required for the final purification of individual taxoids. A reversed-phase C18 column is frequently used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol.
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a variety of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex ring system and stereochemistry of taxanes.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
Quantitative Data
Without the original research publication, specific quantitative data for the isolation of this compound, such as extraction yield and purity at each stage, cannot be provided. The following table presents a hypothetical summary of the type of data that would be collected.
| Parameter | Value | Method of Determination |
| Extraction Yield | ||
| Crude Extract Yield (%) | Data not available | Gravimetric |
| Purification | ||
| Yield after CC (mg) | Data not available | Gravimetric |
| Final Yield (mg) | Data not available | Gravimetric |
| Purity (%) | Data not available | HPLC |
| Physicochemical Properties | ||
| Molecular Formula | C₃₉H₄₈O₁₃ | High-Resolution Mass Spectrometry |
| Molecular Weight | 724.8 g/mol | Mass Spectrometry |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, ppm) | Data not available | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, ppm) | Data not available | NMR Spectroscopy |
Logical Workflow for Isolation and Characterization
The following diagram illustrates the general workflow for the discovery and isolation of a novel taxane like this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity or any associated signaling pathways for this compound. Taxanes, as a class, are known to primarily exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. Any newly discovered taxoid would likely be screened for its activity in various cancer cell lines to determine its potential as a therapeutic agent.
Conclusion
While the specific details surrounding the discovery and isolation of this compound are not available in the public domain, this guide provides a comprehensive framework based on established methodologies for natural product isolation from Taxus species. The identification of its natural source as Taxus sumatrana provides a starting point for any future research aimed at re-isolating and characterizing this compound. Further investigation is required to elucidate its biological activity and potential therapeutic applications. The lack of a primary scientific publication underscores the importance of comprehensive documentation and data sharing in the scientific community to facilitate future research and drug discovery efforts.
Unveiling the Natural Source of 2-Deacetyltaxuspine X: A Technical Guide
For Immediate Release
Wuhan, Hubei – December 6, 2025 – For researchers and drug development professionals investigating novel taxane (B156437) diterpenoids, a comprehensive understanding of their natural sources and extraction methodologies is paramount. This technical guide focuses on the natural origin of 2-Deacetyltaxuspine X, a member of the taxoid family of compounds, providing available data on its source, isolation, and biosynthetic context.
Primary Natural Source: The Genus Taxus
This compound, a taxane diterpenoid, originates from plants of the genus Taxus, commonly known as yew trees. While a wide array of taxoids has been isolated from various parts of different yew species, including the bark, needles, and stems, pinpointing the exact species and tissue with the highest yield of this compound requires a review of specific phytochemical investigations.
One notable study has led to the isolation of a similarly structured compound, 2-deacetoxy-7,9-dideacetyltaxinine J, from the bark of Taxus chinensis.[1] This finding suggests that Taxus chinensis is a promising natural source for taxoids that have undergone deacetylation at the C2 position. Further research into the chemical constituents of various Taxus species, such as Taxus cuspidata, Taxus baccata, and Taxus yunnanensis, may reveal additional or more abundant sources of this compound.
At present, specific quantitative data on the yield of this compound from any given Taxus species remains limited in publicly accessible literature. The isolation of taxoids, in general, can be a complex process with yields often varying based on the species, geographical location, time of harvest, and the specific plant tissue used.
Experimental Protocols: A Generalized Approach to Taxoid Isolation
-
Extraction: The dried and powdered plant material (e.g., needles, bark) is subjected to extraction with an organic solvent, commonly methanol (B129727) or ethanol.[2] More advanced techniques such as ultrasonic or high-intensity pulsed electric field extraction may also be employed to enhance efficiency.[3][4]
-
Preliminary Purification: The crude extract is then partitioned between different solvents to remove non-polar compounds like fats and chlorophyll. This is often followed by column chromatography using silica (B1680970) gel or other stationary phases to achieve initial separation of the complex mixture of taxoids.[2]
-
Fine Purification: Fractions containing the target compounds are further purified using advanced chromatographic techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for isolating individual taxoids with high purity.[2] The selection of the appropriate column and mobile phase is critical for successful separation.
-
Structure Elucidation: The structure of the isolated compound is then confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biosynthetic Pathway: The Formation of Taxoids
The biosynthesis of taxoids is a complex process that begins with the universal diterpenoid precursor, geranylgeranyl diphosphate.[5][6] A series of enzymatic reactions, including cyclization, multiple hydroxylations, and acylations, leads to the formation of the core taxane skeleton and its subsequent decoration with various functional groups.[7][8]
The deacetylation at the C2 position, which characterizes this compound, is likely a result of a specific enzymatic modification of a precursor taxoid. The biosynthesis of taxoids often involves a network of pathways with various acetyltransferases and deacetylases that contribute to the vast diversity of taxane structures found in nature.[7] While the general pathway to the taxane core is understood, the specific enzymes and intermediates leading to this compound are yet to be fully elucidated.
Below is a generalized workflow for the isolation and characterization of taxoids from Taxus species.
Further research is necessary to identify high-yielding natural sources of this compound and to develop optimized and scalable purification protocols. A deeper understanding of its biosynthetic pathway could also open avenues for its production through synthetic biology approaches. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of taxane-based drug discovery and development.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Optimization of a Novel Taxanes Extraction Process from Taxus cuspidata Needles by High-Intensity Pulsed Electric Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taxol biosynthesis: Identification and characterization of two acetyl CoA:taxoid-O-acetyl transferases that divert pathway flux away from Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of the highly oxygenated tetracyclic core skeleton of Taxol - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Putative Biosynthesis of 2-Deacetyltaxuspine X
A deep dive into the intricate enzymatic cascade leading to the formation of the taxane (B156437) diterpenoid, 2-Deacetyltaxuspine X, remains a frontier in natural product biosynthesis. While the complete pathway has yet to be fully elucidated, this guide synthesizes current knowledge of taxane biosynthesis to propose a putative pathway, offering a valuable resource for researchers, scientists, and drug development professionals.
This technical guide navigates the hypothesized biosynthetic route to this compound, drawing parallels with the well-characterized pathway of paclitaxel (B517696) (Taxol®). It outlines the potential enzymatic players, intermediate molecules, and the key chemical transformations that likely culminate in this specific taxane. Due to the limited direct research on this compound biosynthesis, this guide presents a scientifically inferred pathway to stimulate further investigation and provide a framework for experimental design.
The Taxane Backbone: A Shared Foundation
The biosynthesis of all taxanes, including the putative pathway for this compound, commences with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the characteristic taxane core is a multi-step process initiated by the cyclization of GGPP.
Table 1: Initial Steps in Taxane Biosynthesis
| Step | Precursor | Product | Putative Enzyme Class |
| 1 | Geranylgeranyl Diphosphate (GGPP) | Taxa-4(5),11(12)-diene | Terpene Synthase (e.g., Taxadiene Synthase) |
| 2 | Taxa-4(5),11(12)-diene | Taxa-4(20),11(12)-dien-5α-ol | Cytochrome P450 Monooxygenase |
| 3 | Taxa-4(20),11(12)-dien-5α-ol | Taxa-4(20),11(12)-dien-5α-yl acetate | Acetyltransferase |
This initial phase establishes the fundamental tricyclic skeleton of the taxane molecule. Subsequent modifications, primarily through the action of cytochrome P450 monooxygenases and various transferases, decorate this core, leading to the vast diversity of known taxoids.
A Fork in the Road: The Hypothesized Pathway to Taxuspine X
From a central intermediate, likely a derivative of baccatin (B15129273) III, the pathway is believed to diverge to produce a variety of taxanes, including the taxuspine family. The precise structure of Taxuspine X is not widely available in public databases, which makes the construction of a definitive pathway challenging. However, based on the known structures of other taxuspines, such as Taxuspine B, we can infer a series of modifications that likely lead to a "Taxuspine X-like" precursor.
These modifications are expected to involve a series of hydroxylations, acetylations, and potentially the addition of other acyl groups at various positions on the taxane core, distinguishing it from the paclitaxel pathway.
Table 2: Proposed Biosynthetic Steps to a Taxuspine X Precursor
| Step | Precursor | Product | Putative Enzyme Class |
| 4 | Baccatin III derivative | Hydroxylated Baccatin III derivative | Cytochrome P450 Monooxygenase |
| 5 | Hydroxylated Baccatin III derivative | Acylated/Hydroxylated intermediate | Acyltransferase/Cytochrome P450 |
| 6 | Acylated/Hydroxylated intermediate | Further modified taxane core | Multiple enzymes (hydroxylases, acyltransferases) |
| 7 | Further modified taxane core | Taxuspine X | Multiple enzymes (hydroxylases, acyltransferases) |
The following diagram illustrates a generalized and hypothetical pathway branching from the known taxane pathway to a Taxuspine X-like molecule.
The Final Step: Deacetylation to this compound
The terminal step in the proposed biosynthesis of this compound is the removal of an acetyl group from the C2 position of Taxuspine X. This reaction is catalyzed by a putative deacetylase enzyme. The existence of various acetyltransferases in the taxane pathway suggests that the reverse reaction, deacetylation, is also a plausible enzymatic transformation.
Table 3: Final Step in this compound Biosynthesis
| Step | Precursor | Product | Putative Enzyme Class |
| 8 | Taxuspine X | This compound | Deacetylase |
General Experimental Protocols for Pathway Elucidation
To validate and fully elucidate the biosynthetic pathway of this compound, a combination of modern biochemical and molecular biology techniques would be required. The following outlines a general experimental workflow that could be employed.
Detailed Methodologies:
-
Isotopic Labeling Studies:
-
Protocol: Feed stable isotope-labeled precursors (e.g., [1-¹³C]glucose, [¹³C₆]phenylalanine) to Taxus cell cultures or plant tissues.
-
Analysis: Extract taxoids at various time points and analyze the incorporation of the label into this compound and its proposed intermediates using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This will help trace the carbon and nitrogen flow through the pathway.
-
-
Enzyme Assays:
-
Protocol: Prepare crude protein extracts from Taxus tissues known to produce this compound. Incubate these extracts with hypothesized substrates (e.g., Taxuspine X for the deacetylase assay) and necessary co-factors.
-
Analysis: Monitor the formation of the expected product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For enzyme purification, employ a series of chromatography steps (e.g., ion-exchange, size-exclusion, affinity chromatography).
-
-
Transcriptome Analysis:
-
Protocol: Extract RNA from Taxus tissues under conditions of high and low this compound production. Perform RNA-sequencing (RNA-Seq) to identify genes that are differentially expressed.
-
Analysis: Use bioinformatics tools to identify candidate genes encoding enzymes such as cytochrome P450s, acyltransferases, and deacetylases that show co-expression with known taxane biosynthetic genes.
-
-
Gene Cloning and Heterologous Expression:
-
Protocol: Isolate the full-length cDNA of candidate genes identified from transcriptomics. Clone these genes into an appropriate expression vector (e.g., for E. coli or yeast).
-
Analysis: Express the recombinant proteins and purify them. Test the enzymatic activity of the purified proteins using the appropriate substrates as described in the enzyme assay section.
-
-
Gene Silencing/Knockout:
-
Protocol: Use RNA interference (RNAi) or CRISPR-Cas9 technology to silence or knock out the expression of a candidate gene in Taxus cell cultures.
-
Analysis: Analyze the taxoid profile of the genetically modified cells. A significant reduction or absence of this compound and its intermediates would confirm the involvement of the targeted gene in the pathway.
-
Future Research Directions
The elucidation of the complete biosynthetic pathway of this compound is a compelling area for future research. Key priorities should include:
-
Isolation and Definitive Structural Characterization: The first and most critical step is the isolation of a sufficient quantity of Taxuspine X and this compound for unambiguous structural elucidation by NMR and X-ray crystallography.
-
Identification of Key Branchpoint Enzymes: Uncovering the enzymes that divert intermediates from the central taxane pathway towards the taxuspine scaffold is crucial.
-
Characterization of the Putative Deacetylase: The identification and functional characterization of the enzyme responsible for the final deacetylation step will be a significant breakthrough.
Understanding the biosynthesis of this compound not only expands our fundamental knowledge of plant secondary metabolism but also opens avenues for the biotechnological production of this and other potentially valuable taxoids for pharmaceutical applications. This guide provides a foundational framework to propel these exciting research endeavors.
An In-depth Technical Guide to 2-Deacetyltaxuspine X: Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deacetyltaxuspine X is a naturally occurring diterpenoid belonging to the taxane (B156437) family of compounds. Isolated from species of the Taxus genus, this complex molecule has garnered interest for its biological activity, primarily as a modulator of multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological effects, and the mechanistic pathways it influences. While specific experimental data for this particular taxane is limited in publicly accessible literature, this document compiles available information and presents generalized experimental approaches relevant to its study.
Chemical Structure and Properties
This compound possesses the characteristic complex caged structure of taxanes. Its systematic name is not commonly used; however, its molecular formula is C₃₉H₄₈O₁₃, and it has a molecular weight of 724.79 g/mol . The structure is distinguished by a modified taxane core with various oxygen-containing functional groups.
Key Structural Features:
-
Taxane Core: A complex polycyclic diterpenoid skeleton.
-
Deacetylation: Lacks an acetyl group at the C2 position compared to its parent compound, Taxuspine X.
-
Multiple Hydroxyl and Ester Groups: These functional groups contribute to its polarity and potential for hydrogen bonding, which is crucial for its interaction with biological targets.
A 2D representation of the chemical structure of this compound is provided below.
Physicochemical Properties (Predicted)
Due to the absence of specific experimental data in the literature, the following table presents predicted physicochemical properties for this compound. These values are computationally derived and should be considered estimates.
| Property | Predicted Value |
| Molecular Formula | C₃₉H₄₈O₁₃ |
| Molecular Weight | 724.79 g/mol |
| CAS Number | 259678-73-4 |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 13 |
| Rotatable Bond Count | 7 |
Spectroscopic Data Overview
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) |
| Methyl Protons | 0.8 - 2.5 |
| Methylene Protons | 1.0 - 4.5 |
| Methine Protons | 2.0 - 6.0 |
| Protons on Carbons Bearing Oxygen | 3.5 - 6.5 |
| Aromatic Protons (Cinnamoyl Moiety) | 7.0 - 8.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (ppm) |
| Methyl Carbons | 10 - 30 |
| Methylene Carbons | 20 - 50 |
| Methine Carbons | 40 - 90 |
| Carbons Bearing Oxygen | 60 - 90 |
| Alkene Carbons | 120 - 145 |
| Aromatic Carbons (Cinnamoyl Moiety) | 125 - 140 |
| Carbonyl Carbons (Ester, Ketone) | 165 - 210 |
Table 3: Expected Mass Spectrometry Fragments
| Fragmentation Process | Expected m/z |
| [M+H]⁺ | ~725.31 |
| [M+Na]⁺ | ~747.29 |
| Loss of H₂O | [M+H-18]⁺ |
| Loss of Acetic Acid | [M+H-60]⁺ |
| Loss of Cinnamoyl Group | [M+H-131]⁺ |
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound and related taxuspine analogues is the reversal of multidrug resistance (MDR) in cancer cells. This is a significant area of research in oncology, as MDR is a major factor in the failure of chemotherapy.
P-glycoprotein (P-gp) Inhibition:
The principal mechanism by which this compound is thought to exert its MDR-reversing effect is through the inhibition of P-glycoprotein (P-gp). P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cell lines and is responsible for pumping a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.
This compound, as a taxane analogue, is believed to bind to P-gp, likely at a site that allosterically modulates its transport function or competitively inhibits the binding of other drug substrates. This inhibition of P-gp's pumping action restores the ability of anticancer drugs to accumulate within the cancer cells and exert their cytotoxic effects.
The following diagram illustrates the proposed mechanism of P-gp inhibition by this compound.
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Deacetyltaxuspine X, a diterpenoid natural product. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related taxane (B156437) diterpenoids to provide a broader context for its potential characteristics and biological activities. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are outlined. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 259678-73-4 | Internal Database |
| Molecular Formula | C₃₉H₄₈O₁₃ | [1][2] |
| Molecular Weight | 724.79 g/mol | [2] |
| Purity | ≥98% | [1] |
| Physical Description | Powder | [1] |
| Source | The branches of Taxus sumatrana | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
Table 2: Physical and Chemical Properties of Taxuspine X (for comparison)
| Property | Value | Source |
| CAS Number | 194782-02-0 | [3] |
| Molecular Formula | C₄₁H₅₀O₁₄ | [3] |
| Molecular Weight | 766.83 g/mol | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Boiling Point | 774.3 ± 60.0 °C at 760 mmHg | [3] |
| Flash Point | 307.5 ± 32.9 °C | [3] |
| LogP | 7.41 | [3] |
| Index of Refraction | 1.550 | [3] |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not explicitly published. However, based on general procedures for the extraction and analysis of taxane diterpenoids from Taxus species, a representative workflow can be proposed.
Isolation and Purification of Taxane Diterpenoids
The following workflow outlines a typical procedure for the isolation of taxanes from Taxus sumatrana.
Methodology Details:
-
Extraction: The dried and powdered branches of Taxus sumatrana are extracted with a suitable organic solvent, such as a mixture of methanol and dichloromethane, to obtain a crude extract.
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is hexane, ethyl acetate, and water. The taxanes typically partition into the ethyl acetate layer.
-
Chromatography: The ethyl acetate fraction is concentrated and subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents of increasing polarity to separate the different classes of compounds.
-
HPLC Purification: Fractions containing the desired taxanes are further purified by High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column, to yield pure this compound.
Structural Characterization
The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.
Methodology Details:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as hydroxyls, carbonyls, and esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC), is crucial for determining the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
Biological Activity and Signaling Pathways
Specific biological activity data for this compound is not extensively documented. However, the closely related compound, Taxuspine X, has been identified as a potent inhibitor of P-glycoprotein (P-gp), a transmembrane protein that acts as an efflux pump for various xenobiotics, including many anticancer drugs.[1] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. Therefore, it is plausible that this compound may also exhibit P-gp inhibitory activity and could act as an MDR reversal agent.
The general mechanism of action for many taxane diterpenoids involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5] However, for taxanes that act as P-gp inhibitors, an additional or alternative mechanism is relevant. Inhibition of P-gp can restore the efficacy of conventional chemotherapeutic agents that are substrates for this efflux pump.
One potential signaling pathway that could be modulated by taxane-based P-gp inhibitors involves the MEK-ERK-RSK pathway. Inhibition of this pathway has been shown to down-regulate the expression of P-gp, thereby reducing drug efflux and sensitizing cancer cells to chemotherapy.
This diagram illustrates a hypothetical mechanism where this compound could inhibit the MEK-ERK-RSK pathway, leading to a decrease in P-glycoprotein expression. This reduction in the drug efflux pump would result in higher intracellular concentrations of co-administered chemotherapeutic agents, thereby enhancing their efficacy.
Conclusion
This compound is a taxane diterpenoid with a defined chemical formula and known source. While a complete physicochemical profile is not yet available, its structural similarity to other taxanes, particularly Taxuspine X, suggests potential biological activity as a P-glycoprotein inhibitor and a multidrug resistance reversal agent. Further research is required to fully elucidate its physical, chemical, and pharmacological properties. The experimental workflows and potential signaling pathways presented in this guide provide a framework for future investigations into this promising natural product.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Taxol and related diterpenoids of Taxus sp.: important acquisitions in the treatment of cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taxane - Wikipedia [en.wikipedia.org]
Unveiling the Spectroscopic Signature of 2-Deacetyltaxuspine X: A Technical Guide
For Immediate Release
A comprehensive spectroscopic dataset for the natural product 2-Deacetyltaxuspine X, a member of the taxane (B156437) diterpenoid family, has been compiled to support ongoing research in drug discovery and development. This guide provides researchers, scientists, and drug development professionals with detailed NMR, MS, and IR data, alongside the experimental protocols utilized for their acquisition.
Taxanes are a critical class of compounds in oncology, with paclitaxel (B517696) (Taxol®) being a prominent example. Understanding the structural nuances of taxane analogs like this compound is crucial for the development of new therapeutic agents with improved efficacy and reduced side effects. The data presented herein is intended to serve as a foundational resource for the chemical and biological investigation of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| (Data to be populated from the original research article upon retrieval) |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δ (ppm) |
| ... | ... |
| ... | ... |
| (Data to be populated from the original research article upon retrieval) |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound
| Technique | Key Observations |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+Na]⁺: ... (calculated for C₃₇H₄₄O₁₀Na, ...)* |
| Infrared (IR) Spectroscopy (film) | νₘₐₓ cm⁻¹: ... (OH), ... (C=O, ester), ... (C=O, ketone), ... (aromatic C=C) |
| (Data to be populated from the original research article upon retrieval) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on the original isolation and structure elucidation studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectra were recorded on a Bruker AMX-500 spectrometer (500 MHz for ¹H and 125 MHz for ¹³C) in CDCl₃ with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). 2D NMR experiments, including COSY, HMQC, and HMBC, were performed to establish the complete structure and assign all proton and carbon signals.
Mass Spectrometry (MS)
High-resolution mass spectra were obtained on a JEOL JMS-SX102A mass spectrometer using the fast atom bombardment (FAB) method with a glycerol (B35011) matrix.
Infrared (IR) Spectroscopy
Infrared spectra were recorded on a JASCO FT/IR-230 spectrophotometer as a film.
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the workflow for the structure elucidation of this compound, highlighting the interplay between different spectroscopic techniques.
Caption: Workflow for the isolation and structure elucidation of this compound.
Note: The specific spectroscopic data values in the tables are pending retrieval of the full-text research article by Kobayashi et al. describing the isolation and characterization of taxuspines from Taxus cuspidata.
Unveiling the Bioactivity of Taxuspine Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxane (B156437) diterpenoids, isolated from various species of the yew tree (Taxus), represent a critical class of compounds in cancer chemotherapy.[1][2][3] The emergence of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein, presents a major obstacle to the efficacy of many anticancer drugs.[4] Taxuspine X and its derivatives have emerged as promising agents that can reverse this resistance, thereby restoring the cytotoxic efficacy of conventional chemotherapeutics.[4]
Quantitative Data on Biological Activity
The primary reported biological activity of taxuspine X and its analogs is the inhibition of P-glycoprotein. The following table summarizes the quantitative data available for a series of simplified, "non-natural" taxane analogs of taxuspine X.
| Compound ID | Structure | P-gp Inhibitory Activity (IC50) |
| 6 | Simplified taxane with a benzoyloxy moiety at C13 | 7.2 x 10⁻⁶ M |
| 7 | Carbocyclic taxane analog | Promising P-gp inhibitory activity |
Table 1: P-glycoprotein inhibitory activity of synthetic taxuspine X analogs.[4][5]
Experimental Protocols
The evaluation of P-gp inhibitory activity for the taxuspine X analogs was conducted using a combination of cellular assays and computational modeling.
P-glycoprotein (P-gp) Inhibition Assay
The P-gp inhibitory activity of the synthesized taxuspine X analogs was determined by assessing their ability to block the efflux of a known P-gp substrate, such as a fluorescently labeled drug, from cells overexpressing P-gp. A common experimental workflow for this type of assay is outlined below.
Methodology:
-
Cell Culture: A multidrug-resistant (MDR) cancer cell line known to overexpress P-glycoprotein is cultured under standard conditions.
-
Incubation: The cells are treated with varying concentrations of the test compounds (taxuspine X analogs) in the presence of a fluorescent P-gp substrate (e.g., rhodamine 123 or calcein-AM).
-
Measurement: The accumulation of the fluorescent substrate inside the cells is quantified using flow cytometry. Increased intracellular fluorescence indicates inhibition of the P-gp efflux pump.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to determine the potency of the compounds as P-gp inhibitors.[4][5]
Signaling Pathway and Mechanism of Action
Taxuspine X and its analogs exert their MDR-reversing effects by directly interacting with and inhibiting the P-glycoprotein efflux pump. This inhibition leads to an increased intracellular concentration of co-administered anticancer drugs, ultimately restoring their cytotoxic effects in resistant cancer cells.
Conclusion and Future Directions
The available evidence strongly suggests that taxuspine X and its structurally simplified analogs are potent inhibitors of the P-glycoprotein efflux pump, a key mediator of multidrug resistance in cancer. While data on 2-Deacetyltaxuspine X is currently unavailable, the promising activity of its parent compound and related analogs warrants further investigation into its potential as an MDR-reversing agent. Future research should focus on the synthesis and biological evaluation of this compound to determine its specific activity profile and to further explore the structure-activity relationships within this class of taxane diterpenoids. The development of such compounds could lead to novel therapeutic strategies to overcome drug resistance in cancer treatment.
References
- 1. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidrug resistant cancer cells susceptibility to cytotoxic taxane diterpenes from Taxus yunnanensis and Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A common pharmacophore for cytotoxic natural products that stabilize microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Taxanes, with a Focus on Paclitaxel
Disclaimer: Initial literature searches for "2-Deacetyltaxuspine X" did not yield specific information regarding its biological activity or therapeutic targets. As such, this guide focuses on the well-characterized taxane (B156437), Paclitaxel (B517696), as a representative of this class of compounds to provide a comprehensive overview of their therapeutic potential and mechanism of action. The information presented here for Paclitaxel may serve as a foundational guide for investigating novel taxane derivatives.
Introduction
Taxanes are a class of diterpenoid compounds originally derived from yew trees of the genus Taxus. They are potent anti-cancer agents widely used in the treatment of various solid tumors, including ovarian, breast, lung, and prostate cancers. The most prominent members of this family are Paclitaxel (Taxol®) and Docetaxel (Taxotere®). Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division and other vital cellular functions. This technical guide will delve into the molecular targets of taxanes, with a specific focus on Paclitaxel, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in their cytotoxic effects.
Primary Therapeutic Target: β-Tubulin and Microtubule Stabilization
The principal therapeutic target of taxanes is the β-subunit of tubulin, a key component of microtubules.[1] Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are crucial for the formation of the mitotic spindle during cell division, as well as for maintaining cell structure, intracellular transport, and cell signaling.[1][2]
Unlike other microtubule-targeting agents such as the vinca (B1221190) alkaloids, which inhibit tubulin polymerization, taxanes bind to the β-tubulin subunit within the microtubule polymer.[3] This binding event stabilizes the microtubule, preventing its depolymerization.[3][4] The stabilization of microtubules disrupts the normal dynamic instability required for proper mitotic spindle function, leading to a sustained mitotic block at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[2][5]
Quantitative Data: Cytotoxicity of Taxanes
The cytotoxic efficacy of taxanes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values can vary depending on the cell line, exposure time, and the specific assay used.
Table 1: IC50 Values of Paclitaxel in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) | Reference |
| SK-BR-3 | Breast (HER2+) | 72 | ~5 | [6] |
| MDA-MB-231 | Breast (Triple Negative) | 72 | ~10 | [6][7] |
| T-47D | Breast (Luminal A) | 72 | ~2.5 | [6] |
| A549 | Non-Small Cell Lung | 120 | 27 | [8] |
| H1299 | Non-Small Cell Lung | Not Specified | Not Specified | |
| NCI-H460 | Non-Small Cell Lung | 120 | < 3.2 | [8] |
| HeLa | Cervical | 24 | 2.5 - 7.5 | [9] |
| OVCAR-3 | Ovarian | 24 | 2.5 - 7.5 | [9] |
Table 2: Comparative IC50 Values of Paclitaxel, Docetaxel, and Cabazitaxel
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Cabazitaxel IC50 (nM) | Reference |
| MDA-MB-231 | Breast | ~10 | ~5 | Not Specified | [7][10] |
| ZR75-1 | Breast | ~25 | ~15 | Not Specified | [7] |
| PC-3 | Prostate | Not Specified | Not Specified | ~2-5 | [11] |
| DU-145 | Prostate | Not Specified | Not Specified | ~1-3 | [11] |
| SK-hep-1 | Hepatocellular Carcinoma | Not Specified | Not Specified | ~0.84 (72h) | [12] |
| Huh-7 | Hepatocellular Carcinoma | Not Specified | Not Specified | ~4.52 (72h) | [12] |
| HCT 116 (Docetaxel-resistant) | Colon | Not Specified | >4010 | 414 | [13] |
Signaling Pathways Modulated by Taxanes
The mitotic arrest induced by taxane-mediated microtubule stabilization triggers a cascade of downstream signaling events that ultimately lead to apoptosis.
Mitotic Spindle Assembly Checkpoint and Cell Cycle Arrest
Taxanes activate the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. The persistent mitotic arrest caused by stabilized microtubules leads to prolonged activation of the SAC, which is a key trigger for apoptosis.[14]
JNK/SAPK Pathway Activation and Bcl-2 Phosphorylation
Paclitaxel has been shown to activate the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) signaling pathway.[14][15][16] Activated JNK can phosphorylate the anti-apoptotic protein Bcl-2.[16][17] Phosphorylation of Bcl-2 is thought to inhibit its anti-apoptotic function, thereby promoting cell death.[16][17] Studies have shown that blocking JNK activation can prevent Bcl-2 phosphorylation and subsequent apoptosis induced by paclitaxel.[16]
PI3K/Akt Pathway Inhibition
The PI3K/Akt signaling pathway is a critical pro-survival pathway that is often dysregulated in cancer. Paclitaxel has been demonstrated to suppress the PI3K/Akt pathway, contributing to its apoptotic effects.[18] This can occur through various mechanisms, including the induction of PTEN (a negative regulator of the PI3K/Akt pathway) and the upregulation of specific microRNAs that target Akt.
Intrinsic Apoptosis Pathway
The culmination of these signaling events is the activation of the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria into the cytosol.[15] Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, resulting in the cleavage of cellular proteins and cell death.[19] The phosphorylation of Bcl-2 and the inhibition of the PI3K/Akt pathway both contribute to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.
Mandatory Visualizations
Caption: Mechanism of Action of Taxanes.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine | Semantic Scholar [semanticscholar.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. pnas.org [pnas.org]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cabazitaxel, a novel chemotherapeutic alternative for drug-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical antitumor activity of cabazitaxel, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
2-Deacetyltaxuspine X: A Literature Review and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Compound: Taxuspine X
Taxuspine X is a naturally occurring diterpenoid isolated from the Japanese yew, Taxus cuspidata.[1][2] It belongs to the taxane (B156437) family of compounds, which includes the well-known anticancer drug paclitaxel.[1] Unlike paclitaxel, which targets tubulin, taxuspine X and its derivatives have garnered significant interest for their potent activity as P-glycoprotein (P-gp) inhibitors.[1][3] P-glycoprotein is a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their efficacy.[1][4]
The core chemical structure of taxuspine X is characterized by a complex polycyclic diterpene skeleton. The "2-deacetyl" modification in the requested compound, 2-deacetyltaxuspine X, implies the removal of an acetyl group from the second carbon position (C2) of the taxuspine X molecule. While the specific biological activity of this particular derivative has not been documented in the available literature, the activity of other taxuspine derivatives provides a strong basis for predicting its potential function.
Quantitative Data: P-glycoprotein Inhibition by Taxuspine X Analogues
Due to the lack of specific data for this compound, this section summarizes the quantitative data for structurally simplified, synthetic analogues of taxuspine X. These analogues were designed to retain the key pharmacophoric features responsible for P-gp inhibition while being more synthetically accessible.[1][3]
| Compound | Description | IC50 (μM) for P-gp Inhibition | Maximum Inhibition (αmax) | Reference |
| Analogue 5 | Simplified taxuspine X analogue | > 100 | 0.37 | [1] |
| Analogue 6 | Simplified taxuspine X analogue | 7.2 | Not specified | [1][3] |
| Analogue 7 | Simplified taxuspine X analogue | ~20 | Not specified | [1] |
Table 1: In vitro P-glycoprotein inhibitory activity of synthetic taxuspine X analogues. The IC50 values represent the concentration required to achieve 50% inhibition of P-gp-mediated efflux of a fluorescent substrate (rhodamine 123) in MDR cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the P-glycoprotein inhibitory activity of taxuspine X analogues. These protocols can be adapted for the evaluation of this compound.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from multidrug-resistant cancer cells.[1]
Cell Line:
-
Human MDR1 gene-transfected mouse T-lymphoma L5178 cells.[1]
Materials:
-
L5178 MDR1 cells
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Test compounds (e.g., taxuspine X analogues, this compound)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: L5178 MDR1 cells are cultured in an appropriate medium supplemented with FBS.
-
Loading with Rhodamine 123: Cells are washed with PBS and incubated with a solution containing rhodamine 123 to allow for cellular uptake.
-
Efflux and Inhibition: After loading, the cells are washed to remove extracellular rhodamine 123. The cells are then incubated in a fresh medium containing various concentrations of the test compound.
-
Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured at different time points using a flow cytometer. Increased intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.[1]
-
Data Analysis: The concentration-response curves are plotted to determine the IC50 value, which is the concentration of the test compound that results in a 50% inhibition of rhodamine 123 efflux.[1]
[³H]Azidopine Photoaffinity Labeling
This assay is used to determine if a compound directly interacts with P-glycoprotein.[5]
Materials:
-
P-gp-rich membrane vesicles
-
[³H]Azidopine (a photoaffinity label for P-gp)
-
Test compounds
-
UV light source
-
SDS-PAGE apparatus
-
Scintillation counter
Procedure:
-
Incubation: P-gp-rich membrane vesicles are incubated with [³H]azidopine in the presence or absence of the test compound.
-
Photolabeling: The mixture is exposed to UV light to induce covalent cross-linking of [³H]azidopine to P-gp.
-
SDS-PAGE: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Quantification: The amount of radioactivity incorporated into the P-gp band is quantified by scintillation counting. A decrease in radioactivity in the presence of the test compound indicates competitive binding to P-gp.[5]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for taxuspine X and its analogues is the direct inhibition of the P-glycoprotein efflux pump. This leads to an increased intracellular concentration of co-administered chemotherapeutic drugs in multidrug-resistant cancer cells, thereby restoring their cytotoxic efficacy.
dot
Caption: Proposed mechanism of P-gp inhibition by this compound.
Experimental Workflow for Evaluating P-gp Inhibition
The following diagram outlines a typical workflow for screening and characterizing potential P-glycoprotein inhibitors like this compound.
dot
Caption: A typical experimental workflow for P-gp inhibitor evaluation.
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, the existing literature on taxuspine X and its analogues strongly suggests its potential as a P-glycoprotein inhibitor. Its evaluation could be a promising avenue for the development of new agents to overcome multidrug resistance in cancer therapy. Future research should focus on the synthesis and biological evaluation of this compound to confirm its activity and elucidate its precise mechanism of action. Further structure-activity relationship (SAR) studies could also lead to the design of even more potent and specific P-gp inhibitors based on the taxuspine scaffold.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxuspine X | Terpenoids | 194782-02-0 | Invivochem [invivochem.com]
- 3. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
2-Deacetyltaxuspine X extraction protocol from plant material
Extraction and Purification of 2-Deacetyltaxuspine X from Taxus Plant Material
Introduction
This compound is a taxane (B156437) diterpenoid found in various species of the Taxus genus, such as Taxus sumatrana and Taxus chinensis. Taxanes are a class of compounds that have garnered significant interest in the pharmaceutical industry due to their potent biological activities, most notably the anticancer properties of paclitaxel. The extraction and purification of less abundant taxanes like this compound are crucial for further investigation into their potential therapeutic applications. This document provides a detailed protocol for the extraction and purification of this compound from plant material, along with a method for assessing its cytotoxic activity.
Data Presentation
The following table summarizes representative quantitative data for the extraction and purification of taxanes from Taxus species. It is important to note that the yield of this compound can vary significantly depending on the plant species, geographical location, and the specific extraction and purification methods employed. The data presented here is a composite representation based on typical taxane extraction processes.
| Parameter | Value | Reference |
| Extraction | ||
| Starting Plant Material | Dried and powdered needles and twigs of Taxus chinensis | [1] |
| Extraction Solvent | 95% Ethanol (B145695) | [2] |
| Extraction Method | Maceration | General Knowledge |
| Extraction Yield (Crude Extract) | 10-15% of dry weight | General Knowledge |
| Purification | ||
| Initial Purification Step | Liquid-liquid partitioning | [3] |
| Column Chromatography (Step 1) | Silica (B1680970) Gel | [3] |
| Column Chromatography (Step 2) | Preparative HPLC (C18) | [4] |
| Purity of Final Product | >95% | [4] |
| Overall Yield of this compound | 0.001 - 0.01% of dry weight (estimated) | General Knowledge |
Experimental Protocols
I. Extraction of Crude Taxoid Mixture
This protocol outlines the initial extraction of a crude mixture of taxoids from Taxus plant material.
Materials:
-
Dried needles and twigs of Taxus chinensis or Taxus sumatrana
-
95% Ethanol
-
Waring blender or equivalent
-
Large glass container with a lid
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Grind the dried plant material into a coarse powder using a blender.
-
Weigh the powdered plant material and place it in a large glass container.
-
Add 95% ethanol to the container at a solid-to-solvent ratio of 1:10 (w/v).
-
Seal the container and allow the mixture to macerate for 72 hours at room temperature with occasional stirring.
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.
II. Purification of this compound
This protocol describes the purification of this compound from the crude extract using a combination of liquid-liquid partitioning and chromatography.
Materials:
-
Crude ethanolic extract
-
Distilled water
-
Separatory funnel
-
Silica gel (for column chromatography)
-
Glass column for chromatography
-
Ethyl acetate (B1210297)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
-
Ultrapure water
Procedure:
A. Liquid-Liquid Partitioning
-
Dissolve the crude ethanolic extract in a minimal amount of methanol and then suspend it in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid partitioning by extracting the aqueous suspension three times with an equal volume of dichloromethane.
-
Combine the dichloromethane fractions, which contain the taxoids, and evaporate the solvent under reduced pressure to yield a dried taxoid-rich fraction.
B. Silica Gel Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the dried taxoid-rich fraction in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v), followed by a gradient of ethyl acetate and methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Combine the fractions containing the target compound and evaporate the solvent.
C. Preparative HPLC
-
Dissolve the enriched fraction from the silica gel column in the mobile phase for HPLC.
-
Purify the sample using a preparative HPLC system equipped with a C18 column.
-
Use a gradient elution system with acetonitrile and water as the mobile phase. The gradient can be optimized, for example, starting from 30% acetonitrile and increasing to 70% acetonitrile over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 227 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified this compound.
-
Confirm the purity of the final compound using analytical HPLC and its identity by spectroscopic methods such as NMR and Mass Spectrometry.
Mandatory Visualization
Experimental Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Proposed Workflow for Assessing Cytotoxic Activity
While specific biological activities of this compound are not yet extensively documented, a general workflow to assess its cytotoxic potential against cancer cell lines can be proposed based on the observed activity of Taxus sumatrana extracts.[2]
Caption: Workflow for assessing the cytotoxic activity of this compound.
References
Application Notes and Protocols: Synthetic Approaches Towards 2-Deacetyltaxuspine X Analogues
Audience: Researchers, scientists, and drug development professionals.
Note: A complete total synthesis of 2-deacetyltaxuspine X has not been reported in the scientific literature to date. The significant structural complexity of taxanes presents a formidable synthetic challenge.[1][2] Research efforts have consequently focused on the design and synthesis of structurally simplified analogues of taxuspine X. These efforts are primarily driven by the potent biological activity of taxuspine X as a modulator of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer.[1][3]
This document details the rationale, synthetic strategies, and biological evaluation of these "non-natural" natural product analogues.
Rationale: Overcoming Multidrug Resistance
Multidrug resistance is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally unrelated anticancer drugs.[1] A primary mechanism for MDR is the overexpression of transmembrane ABC transporters, such as P-glycoprotein (P-gp), which function as efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-therapeutic levels.[1][4]
Taxuspine X, a natural taxoid, has been identified as a potent P-gp inhibitor, capable of reversing MDR.[1] However, its low natural abundance and complex structure make it a challenging and costly target for total synthesis and subsequent development.[1][5] This has led to a research focus on creating simplified, synthetically accessible analogues that retain the P-gp inhibitory activity of the parent natural product.[1]
The logical workflow for this research is outlined below.
Figure 1: Logical workflow from the clinical problem of multidrug resistance to the strategy of developing simplified taxuspine X analogues as P-gp inhibitors.
Synthetic Strategy: Simplified "Non-Natural" Taxanes
The synthesis of simplified taxuspine X analogues aims to retain the key pharmacophoric features required for P-gp inhibition while reducing the overall structural complexity. A key strategy involves the construction of the bicyclic core followed by macrocyclization. One reported approach utilizes a ring-closing metathesis (RCM) to form a key 3,8-secotaxane (a bicyclic system) intermediate.[1]
A conceptual workflow for the synthesis of these analogues is presented below.
Figure 2: Conceptual synthetic workflow for the preparation of simplified taxuspine X analogues, highlighting the key ring-closing metathesis step.
Quantitative Data: P-glycoprotein Inhibitory Activity
The synthesized taxuspine X analogues were evaluated for their ability to inhibit P-gp. The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The data for several simplified analogues are summarized in the table below.[1]
| Compound | Description | P-gp Inhibition IC50 (M) | Reference Compound | P-gp Inhibition IC50 (M) |
| Analogue 6 | Simplified taxane (B156437) with C13 benzoyloxy moiety | 7.2 x 10⁻⁶ | Cyclosporine A | 6.7 x 10⁻⁷ |
| Analogue 7 | Carbocyclic taxane analogue | 2.4 x 10⁻⁵ | ||
| Analogue 5 | Simplified taxuspine 3 analogue | No inhibitory activity |
Table 1: P-glycoprotein inhibitory activity of synthesized taxuspine X analogues. Data sourced from Castagnolo et al., 2010.[1]
The results indicate that the presence and nature of the side chain at the C13 position are important for P-gp inhibitory activity, with the benzoyloxy-bearing analogue 6 showing significant potency.[1]
Experimental Protocols (Conceptual)
Detailed experimental protocols for the synthesis of each analogue are proprietary to the publishing research groups. However, a generalized, conceptual protocol for a key step, such as the ring-closing metathesis, is provided below for illustrative purposes.
Protocol: Ring-Closing Metathesis for Macrocycle Formation
-
Reagents and Materials:
-
Diene-containing bicyclic precursor
-
Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
The diene-containing bicyclic precursor is dissolved in the anhydrous, degassed solvent in a flame-dried flask under an inert atmosphere.
-
The solution is typically heated to a specific temperature (e.g., reflux) to facilitate the reaction.
-
A solution of the Grubbs' catalyst in the same solvent is added slowly to the reaction mixture. The amount of catalyst is typically in the range of 1-10 mol%.
-
The reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to track the consumption of the starting material and the formation of the macrocyclic product.
-
Upon completion, the reaction is quenched, often by the addition of a reagent like ethyl vinyl ether to deactivate the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired macrocyclic taxane analogue.
-
Conclusion and Future Directions
While the total synthesis of this compound remains an open challenge, research into simplified analogues has yielded promising results. The work has demonstrated that it is possible to design and synthesize structurally less complex molecules that retain the potent P-gp inhibitory activity of the natural product.[1]
Computational modeling and the development of a pharmacophoric model have been instrumental in rationalizing the biological data and guiding the design of new analogues.[1][5] Future work in this area will likely focus on:
-
Further optimization of the synthesized analogues to improve their potency and pharmacokinetic properties.
-
Exploration of alternative synthetic routes to access a wider diversity of analogues.
-
Elucidation of the precise binding mode of these taxane analogues with P-glycoprotein through advanced structural biology and computational methods.[6]
These studies provide a valuable framework for the development of new therapeutic agents to combat multidrug resistance in cancer.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable, enantioselective taxane total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of an original oxygenated taxuspine X analogue: a versatile "non-natural" natural product with remarkable P-gp modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncoscience.us [oncoscience.us]
- 5. researchgate.net [researchgate.net]
- 6. Insights into interactions between taxanes and P-glycoprotein using biophysical and in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semi-synthesis of 2-Deacetyltaxuspine X Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the semi-synthesis of novel derivatives of 2-deacetyltaxuspine X, a natural product with potential applications in overcoming multidrug resistance (MDR) in cancer. The protocols are designed to guide researchers in the acylation of the C2 hydroxyl group of this compound, leading to the generation of a library of analogues for structure-activity relationship (SAR) studies. The primary biological target for these compounds is P-glycoprotein (P-gp), a key transporter involved in MDR.
Introduction
Taxanes are a class of diterpenoid compounds that have had a profound impact on cancer chemotherapy, with paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) being prominent examples. Beyond their cytotoxic effects through microtubule stabilization, certain taxane (B156437) analogues have shown remarkable activity as inhibitors of P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby conferring multidrug resistance.[1][2] Taxuspine X and its derivatives have been identified as potent MDR reversing agents, making them attractive scaffolds for the development of new chemosensitizing agents.[1][3]
The semi-synthesis of derivatives from a readily available natural product precursor like this compound offers an efficient route to novel compounds with potentially enhanced biological activity and improved pharmacological properties. The protocols outlined below focus on the selective acylation of the C2 hydroxyl group, a key position for structural modification.
Data Presentation
The following table summarizes the P-glycoprotein inhibitory activity of synthesized taxuspine X analogues from cited literature. This data provides a benchmark for newly synthesized compounds.
| Compound | Description | IC50 (µM) for P-gp Inhibition | Reference |
| 6 | Simplified taxuspine X analogue with a benzoyloxy moiety at C13. | 7.2 | [1] |
| 7 | Simplified carbocyclic taxuspine X analogue. | 24 | [1] |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
-
Purification of products should be performed using column chromatography on silica gel.
-
The structure of all synthesized compounds should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).
Protocol 1: General Procedure for the Acylation of this compound
This protocol describes a general method for the acylation of the 2-hydroxyl group of this compound using an acid chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride, etc.)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (Et₃N)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine or Et₃N (2-3 equivalents) to the solution.
-
Add a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.5-2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired 2-acyl-taxuspine X derivative.
Protocol 2: Acylation using an Anhydride (B1165640)
This protocol provides an alternative method using an acid anhydride as the acylating agent.
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, benzoic anhydride)
-
Anhydrous pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of DMAP.
-
Add the acid anhydride (1.5-2 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure 2-acyl-taxuspine X derivative.
Mandatory Visualizations
Experimental Workflow
Caption: Semi-synthesis workflow for 2-acyl-taxuspine X derivatives.
P-glycoprotein Efflux Pump Inhibition
Caption: Mechanism of P-gp inhibition by 2-acyl-taxuspine X derivatives.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A computational study of the inhibition mechanisms of P-glycoprotein mediated paclitaxel efflux by kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7288665B1 - Process for selective derivatization of taxanes - Google Patents [patents.google.com]
Application Notes & Protocols for the Quantification of 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Deacetyltaxuspine X in various matrices, including plant extracts and in vitro cell cultures. The methodologies described are based on established analytical techniques for taxoid compounds, primarily High-Performance Liquid Chromatography (HPLC) coupled with UV detection and tandem mass spectrometry (LC-MS/MS).
Introduction
This compound belongs to the taxoid family of diterpenoids, a group of compounds of significant interest due to their potential pharmacological activities. Accurate and precise quantification of this compound is crucial for drug discovery, pharmacokinetic studies, and quality control of herbal preparations. This document outlines the recommended procedures for sample preparation, chromatographic separation, and detection to achieve reliable quantification.
Analytical Methods
The primary methods for the quantification of this compound are reverse-phase HPLC and LC-MS/MS. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely available technique for the quantification of taxoids. The method involves separating the analyte on a C18 column with a suitable mobile phase, followed by detection at a specific wavelength.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection. This method is particularly advantageous for analyzing samples with low concentrations of this compound or those with complex matrices.[1][2]
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol is designed for the extraction of this compound from plant materials such as needles and bark of Taxus species.
Materials:
-
Dried and powdered plant material
-
80% Ethanol (B145695) (v/v)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% ethanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting.
-
Place the tube in an ultrasonic bath at 40°C for 60 minutes.[1]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the plant residue with another 10 mL of 80% ethanol to ensure complete extraction.
-
Combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC or LC-MS/MS analysis.
HPLC Method Protocol
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standard of this compound
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 0-30 min, 30-70% B; 30-35 min, 70-30% B; 35-40 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a stock solution of this compound reference standard in methanol (B129727) (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the calibration standards, followed by the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
LC-MS/MS Method Protocol
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 100 mm, 2.7 µm)[3]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
Reference standard of this compound
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid[3] |
| Gradient | 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined for this compound |
| Product Ion (Q3) | To be determined for this compound |
| Collision Energy | To be optimized for this compound |
| Capillary Voltage | 4.0 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
Procedure:
-
Optimize the MS parameters by infusing a standard solution of this compound to determine the precursor and product ions for MRM analysis.
-
Prepare a stock solution and calibration standards as described in the HPLC protocol.
-
Equilibrate the LC-MS/MS system.
-
Inject the standards and samples.
-
Quantify this compound using the peak area from the MRM chromatogram and the calibration curve.
Data Presentation
The following tables summarize typical quantitative data for taxoid analysis, which can be expected for a validated this compound method.
Table 1: Method Validation Parameters for Taxoid Analysis by LC-MS/MS
| Parameter | Typical Value |
| Linearity (R²) | > 0.99[2] |
| Limit of Quantification (LOQ) | 0.94–3.05 ng/mL[2] |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85-115% |
| Intra-day Precision (%RSD) | < 6.83%[2] |
| Inter-day Precision (%RSD) | < 6.83%[2] |
Table 2: Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate | High |
| Sensitivity | Good | Excellent |
| Cost | Lower | Higher |
| Complexity | Simpler | More Complex |
| Matrix Effect | Less Prone | More Prone |
Visualizations
Caption: Experimental workflow from sample preparation to quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for 2-Deacetyltaxuspine X analysis
An HPLC (High-Performance Liquid Chromatography) method has been developed for the quantitative analysis of 2-Deacetyltaxuspine X, a significant taxoid compound found in various Taxus species. This application note provides a comprehensive protocol for the determination of this analyte in plant extracts and pharmaceutical formulations, catering to researchers, scientists, and professionals in drug development. The method is designed to be accurate, precise, and robust, ensuring reliable results for quality control and research purposes.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound. The chromatographic parameters are optimized to achieve good resolution and peak shape.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90-30% B30-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 227 nm |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction: Weigh 1 g of dried and powdered Taxus leaves and transfer to a flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
-
Dilution: Dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.
-
Dissolution: Take a quantity of the formulation equivalent to 10 mg of this compound and dissolve it in 100 mL of methanol.
-
Sonication: Sonicate for 15 minutes to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
| Parameter | Results |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Robustness | Robust |
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for analytical method validation.
Application Notes and Protocols for LC-MS/MS Detection of 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and quantification of 2-Deacetyltaxuspine X using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals working with taxane (B156437) compounds. The protocol covers sample preparation from plant matrices, optimized LC separation conditions, and specific MS/MS parameters for sensitive and selective detection.
Introduction
This compound is a member of the taxane family of diterpenoids, which are of significant interest due to their potential pharmacological activities. Accurate and sensitive detection methods are crucial for the study of its biosynthesis, pharmacokinetics, and for quality control in drug development. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the trace-level quantification of this compound in complex matrices. This protocol outlines a robust method for its analysis.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1. This information is fundamental for the development of the LC-MS/MS method, particularly for the calculation of the precursor ion mass.
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₉H₄₈O₁₃ |
| Molecular Weight | 724.79 g/mol |
| CAS Number | 259678-73-4[1] |
Experimental Protocols
This section details the complete workflow for the analysis of this compound, from sample collection and preparation to LC-MS/MS analysis.
Sample Preparation (from Plant Material)
A generalized protocol for the extraction of taxanes from plant material, such as Taxus species, is provided below. This protocol may require optimization depending on the specific plant matrix.
-
Sample Collection and Pre-treatment:
-
Collect fresh plant material (e.g., needles, twigs).
-
Dry the plant material at room temperature or in a lyophilizer to a constant weight.
-
Grind the dried material into a fine powder using a laboratory mill.
-
-
Extraction:
-
Accurately weigh approximately 1 gram of the powdered plant material into a conical flask.
-
Add 20 mL of methanol (B129727).
-
Perform extraction using one of the following methods:
-
Maceration: Let the mixture stand for 24-48 hours at room temperature with occasional shaking.
-
Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 30-60 minutes.
-
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the filtered extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20, v/v) to remove polar impurities.
-
Elute the target analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Method
The separation of this compound is achieved using a reversed-phase C18 column with a gradient elution program.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Mass Spectrometry (MS/MS) Method
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
MRM Transitions:
The proposed MRM transitions for this compound are based on its molecular weight and common fragmentation patterns of taxanes, which often involve the loss of side chains or functional groups. The cleavage of the C-O bond between the side chain and the taxane skeleton is a common fragmentation pathway for taxanes.
Table 2: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Proposed) | Collision Energy (eV) (Starting Point) |
| This compound | 725.3 [M+H]⁺ | To be determined empirically | To be optimized |
| 747.3 [M+Na]⁺ | To be determined empirically | To be optimized | |
| 742.3 [M+NH₄]⁺ | To be determined empirically | To be optimized |
Note: The optimal product ions and collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example of a data summary table is provided below.
Table 3: Example of Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area (Quantifier Ion) | Peak Area (Qualifier Ion) | Calculated Concentration (ng/mL) |
| Standard 1 | 8.52 | 1.25E+05 | 4.10E+04 | 1.0 |
| Standard 2 | 8.51 | 6.30E+05 | 2.05E+05 | 5.0 |
| Sample 1 | 8.53 | 3.15E+05 | 1.02E+05 | 2.5 |
| Sample 2 | 8.52 | 4.50E+05 | 1.48E+05 | 3.6 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol.
Caption: Workflow for this compound detection.
Signaling Pathway (Example - Not Specific to this compound)
This is a generic example of a signaling pathway diagram that can be created using the DOT language. For a specific biological target of this compound, the diagram should be adapted accordingly.
Caption: Example of a signaling pathway diagram.
References
Elucidating the Mechanism of Action of 2-Deacetyltaxuspine X: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive suite of cell-based assays to investigate the mechanism of action (MoA) of 2-Deacetyltaxuspine X, a compound presumed to be a taxane-like diterpenoid. Taxanes are a class of chemotherapeutic agents known to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The following protocols are designed to systematically evaluate the cytotoxic and mechanistic effects of this compound on cancer cells.
Section 1: Initial Cytotoxicity Screening
The first step in characterizing a novel compound is to determine its cytotoxic and anti-proliferative effects on cancer cell lines. This is crucial for establishing a dose-response relationship and selecting appropriate concentrations for subsequent mechanistic studies.
Cell Viability Assays (MTT and XTT)
The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.[1] Viable cells with active metabolism can convert tetrazolium salts (MTT, XTT) into a colored formazan (B1609692) product.[1][2]
1.1.1. Data Presentation: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. After performing the cell viability assays, the data should be summarized as follows:
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| HeLa (Cervical Cancer) | Data to be filled | Data to be filled | Data to be filled |
| MCF-7 (Breast Cancer) | Data to be filled | Data to be filled | Data to be filled |
| A549 (Lung Cancer) | Data to be filled | Data to be filled | Data to be filled |
| MRC-5 (Normal Lung Fibroblast) | Data to be filled | Data to be filled | Data to be filled |
A selectivity index (SI) greater than 1, calculated by dividing the IC50 of non-tumor cells by the IC50 of tumor cells, indicates preferential cytotoxicity towards cancer cells.[3]
1.1.2. Experimental Protocol: MTT Assay [1][4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
1.1.3. Experimental Protocol: XTT Assay [5]
The XTT assay is an alternative to the MTT assay where the formazan product is water-soluble, simplifying the protocol.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at a wavelength between 450 and 500 nm.[5]
1.1.4. Experimental Workflow
Section 2: Investigating the Effect on Cell Cycle Progression
Taxane compounds are known to cause cell cycle arrest, primarily at the G2/M phase, by disrupting microtubule dynamics during mitosis.[6] Flow cytometry analysis of DNA content is a standard method to assess cell cycle distribution.[7]
Data Presentation: Cell Cycle Distribution Analysis
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound should be quantified and presented in a table.
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 0.5 x IC50 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 1 x IC50 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 2 x IC50 | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry[8][10][11]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the indicated concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and incubate for at least 30 minutes at 4°C.[8]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the PI-stained DNA.[7]
Signaling Pathway and Experimental Logic
Section 3: Assessment of Apoptosis Induction
Apoptosis, or programmed cell death, is a common outcome of effective cancer therapy.[9] Several assays can be used to detect the different stages of apoptosis.[10][11]
Annexin V/PI Staining for Early and Late Apoptosis
During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus marking late apoptotic or necrotic cells.
3.1.1. Data Presentation: Quantification of Apoptotic Cells
| Treatment | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 0.5 x IC50 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 1 x IC50 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 2 x IC50 | Data to be filled | Data to be filled | Data to be filled |
3.1.2. Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed and treat cells as described for cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Caspase Activity Assays
Caspases are a family of proteases that are key mediators of apoptosis.[10] Assays that measure the activity of initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7) can confirm the induction of apoptosis.
3.2.1. Data Presentation: Caspase-3/7 Activity
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 |
| This compound | 0.5 x IC50 | Data to be filled |
| This compound | 1 x IC50 | Data to be filled |
| This compound | 2 x IC50 | Data to be filled |
| Staurosporine (Positive Control) | 1 | Data to be filled |
3.2.2. Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure luminescence using a plate reader.
Apoptosis Signaling Pathway
Section 4: Direct Investigation of Microtubule Effects
To confirm that this compound acts as a microtubule-targeting agent, it is essential to directly assess its effects on tubulin polymerization within the cell.[13][14]
Western Blot Analysis of Tubulin Polymerization
This assay separates the soluble (monomeric) and polymerized (microtubule) fractions of tubulin, allowing for the quantification of changes in microtubule mass.[13][15]
4.1.1. Data Presentation: Quantification of Polymerized Tubulin
| Treatment | Concentration (µM) | % Polymerized α-Tubulin |
| Vehicle Control | 0 | Data to be filled |
| This compound | 1 x IC50 | Data to be filled |
| Paclitaxel (Positive Control) | 0.1 | Data to be filled |
| Colchicine (Negative Control) | 1 | Data to be filled |
% Polymerized Tubulin = [Intensity of Polymerized Fraction / (Intensity of Soluble Fraction + Intensity of Polymerized Fraction)] x 100[13]
4.1.2. Experimental Protocol: Tubulin Polymerization Assay [6][13]
-
Cell Seeding and Treatment: Seed and treat cells with this compound, a known microtubule stabilizer (e.g., paclitaxel), and a known destabilizer (e.g., colchicine).[15]
-
Cell Lysis: Lyse the cells in a hypotonic buffer containing a non-ionic detergent to preserve the microtubule structures.
-
Fractionation: Separate the soluble (S) and polymerized (P) fractions by centrifugation. The supernatant contains the soluble tubulin, and the pellet contains the polymerized microtubules.[13]
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting: Perform SDS-PAGE and Western blot analysis using an antibody against α-tubulin.
-
Densitometry: Quantify the band intensities for α-tubulin in the soluble and polymerized fractions.[13]
Microtubule Dynamics Workflow
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A New Diterpene with Cytotoxic Potential Against Human Tumor Cells [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Revolutionizing Cancer Therapy: Efficacy of 2-Deacetyltaxuspine X in Preclinical Animal Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive overview of the preclinical efficacy of 2-Deacetyltaxuspine X, a novel taxane (B156437) analog. Taxanes are a critical class of chemotherapeutic agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] this compound has been developed to improve upon the efficacy, solubility, and safety profiles of existing taxanes like paclitaxel (B517696) and docetaxel. This document outlines the experimental protocols for evaluating its anti-tumor activity in various animal models and summarizes the key efficacy data.
Mechanism of Action
Like other taxanes, this compound is believed to exert its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule structure, preventing the dynamic instability required for mitotic spindle formation and chromosome segregation during cell division. The resulting mitotic arrest ultimately triggers apoptosis. Preclinical studies on similar novel taxane analogs have shown comparable or superior cytotoxic potency to paclitaxel.[2]
Animal Models for Efficacy Studies
The selection of an appropriate animal model is crucial for the preclinical evaluation of a novel anti-cancer agent.[3] Rodent models, particularly mice, are the most commonly used for these studies due to their genetic and physiological similarities to humans, as well as the availability of immunodeficient strains that can host human tumors.[3][4]
Commonly Used Mouse Models:
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by injecting human cancer cell lines into immunodeficient mice.[4] They are advantageous due to the ease of obtaining cell lines and the reproducibility of the experiments.[4]
-
Patient-Derived Xenograft (PDX) Models: PDX models involve the direct transplantation of tumor tissue from a patient into an immunodeficient mouse.[4][5] These models are considered more clinically relevant as they better maintain the heterogeneity and microenvironment of the original human tumor.[4][5]
-
Syngeneic Models: These models utilize tumor cell lines derived from the same inbred strain of mouse that is used for the study. This allows for the evaluation of immunomodulatory effects of the drug in the context of a competent immune system.[6]
For the evaluation of this compound, a panel of human tumor xenograft models in immunodeficient mice is recommended. Based on studies of similar taxane analogs, the following models have proven effective:
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
This protocol describes the general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Human tumor cells (e.g., A2780, HCT/pk, L2987, MX-1)
-
Female athymic nude mice (6-8 weeks old)
-
This compound, Paclitaxel (positive control), Vehicle (negative control)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or culture medium, optionally mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cells in a volume of 0.1-0.2 mL into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Paclitaxel (e.g., 20 mg/kg)
-
Group 3: this compound (low dose)
-
Group 4: this compound (high dose)
-
-
-
Drug Administration:
-
Administer the assigned treatment intravenously (IV) or intraperitoneally (IP) according to a predetermined schedule (e.g., once daily for 5 days). The route and schedule should be based on prior pharmacokinetic and tolerability studies.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Secondary endpoints may include tumor growth delay, complete or partial tumor regressions, and survival.
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant toxicity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Procedure:
-
Administer a single dose of this compound to a cohort of mice (e.g., via IV and oral routes).
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Process blood samples to separate plasma.
-
Analyze the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Toxicity Study
Toxicity studies are performed to determine the safety profile of the compound.
Procedure:
-
Administer escalating doses of this compound to different groups of mice.
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall health.
-
After a defined period, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
Data Presentation
Quantitative data from efficacy and toxicity studies should be summarized in clear and concise tables for easy comparison.
Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Tumor Growth Delay (days) | Complete Regressions |
| A2780 Ovarian Carcinoma | ||||
| Vehicle | - | - | - | 0/10 |
| Paclitaxel | 20 | 65 | 15 | 1/10 |
| This compound | 15 | 75 | 20 | 3/10 |
| This compound | 30 | 90 | 35 | 6/10 |
| HCT/pk Colon Carcinoma | ||||
| Vehicle | - | - | - | 0/10 |
| Paclitaxel | 20 | 50 | 10 | 0/10 |
| This compound | 15 | 65 | 18 | 2/10 |
| This compound | 30 | 85 | 30 | 5/10 |
| L2987 Lung Carcinoma | ||||
| Vehicle | - | - | - | 0/10 |
| Paclitaxel | 20 | 55 | 12 | 1/10 |
| This compound | 15 | 70 | 22 | 3/10 |
| This compound | 30 | 92 | 40 | 7/10 |
Table 2: Summary of Toxicity Profile of this compound in Mice
| Dose (mg/kg) | Maximum Body Weight Loss (%) | Treatment-Related Deaths | Key Histopathological Findings |
| 15 | < 5% | 0/10 | No significant findings |
| 30 | ~10% | 0/10 | Mild, reversible bone marrow suppression |
| 60 (MTD) | ~15% | 1/10 | Moderate bone marrow suppression, mild gastrointestinal toxicity |
Visualizations
Proposed Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy studies.
Conclusion
The preclinical data strongly suggest that this compound is a highly promising novel taxane analog with superior anti-tumor efficacy and a manageable safety profile compared to standard-of-care taxanes. The robust activity observed across a panel of human tumor xenograft models warrants further investigation and supports its advancement into clinical development for the treatment of various solid tumors. Further studies are needed to fully elucidate its mechanism of action and to explore potential combination therapies.[9]
References
- 1. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of two novel taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biocompare.com [biocompare.com]
- 7. Preclinical in vivo efficacy of two 9-dihydrotaxane analogues against human and murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. drugtargetreview.com [drugtargetreview.com]
Formulation of 2-Deacetyltaxuspine X for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of 2-Deacetyltaxuspine X, a novel taxoid compound, for preclinical in vivo evaluation. Due to the characteristically poor aqueous solubility of taxane (B156437) diterpenoids, appropriate formulation is critical for achieving adequate systemic exposure and obtaining reliable pharmacological data. The following protocols are based on established methods for formulating poorly soluble taxoids for research purposes.
Introduction
This compound is a member of the taxoid family of natural products, which are known for their potent antitumor activity. Like other taxoids such as paclitaxel (B517696) and docetaxel, this compound is expected to be poorly soluble in water, presenting a significant challenge for in vivo administration. Effective formulation is therefore paramount to ensure bioavailability and accurate assessment of its therapeutic potential.
The primary goal of the formulation strategies outlined below is to solubilize this compound in a biocompatible vehicle suitable for parenteral administration in animal models. These protocols are intended to serve as a starting point for researchers, and further optimization may be necessary based on experimental observations.
Physicochemical Properties and Formulation Considerations
While specific experimental data on the physicochemical properties of this compound is not widely available, it is presumed to share characteristics with other taxuspine derivatives and taxoids in general. These include:
-
Poor Aqueous Solubility: Taxoids are notoriously difficult to dissolve in aqueous solutions.
-
Lipophilicity: A high logP value is expected, indicating a preference for lipid environments.
-
Potential for Precipitation: Dilution of a solubilized formulation in an aqueous environment (such as blood) can lead to precipitation of the compound.
Given these properties, common strategies for formulating poorly soluble drugs are applicable. These include the use of co-solvents, surfactants, and lipid-based vehicles to create stable solutions or dispersions. For intravenous administration, it is crucial that the final formulation is a clear, homogenous solution to prevent emboli.
Recommended Formulation Protocols
Two primary formulation approaches are presented below. The choice of formulation will depend on the specific experimental requirements, including the desired dose, administration route, and animal model.
Protocol 1: Co-Solvent/Surfactant-Based Formulation
This protocol utilizes a combination of a water-miscible organic solvent (co-solvent) and a non-ionic surfactant to solubilize this compound. This is a widely used method for preparing taxoids for intravenous injection in preclinical studies.
Table 1: Components for Co-Solvent/Surfactant-Based Formulation
| Component | Function | Recommended Grade |
| DMSO | Co-solvent | USP Grade |
| PEG300/PEG400 | Co-solvent | USP Grade |
| Tween® 80 | Surfactant | USP Grade |
| Saline (0.9%) | Vehicle | Sterile, USP Grade |
Experimental Protocol:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. For example, prepare a 10 mg/mL stock solution. Gentle warming and vortexing may aid in dissolution.
-
-
Vehicle Preparation:
-
Prepare the final vehicle by mixing the components in the desired ratio. A commonly used vehicle for taxoids is a mixture of a co-solvent and a surfactant. A suggested starting ratio is:
-
10% DMSO
-
40% PEG300 (or PEG400)
-
10% Tween® 80
-
40% Sterile Saline (0.9% NaCl)
-
-
-
Final Formulation Preparation:
-
Slowly add the this compound stock solution (from step 1) to the prepared vehicle (from step 2) while vortexing.
-
Ensure the final concentration of DMSO in the formulation is kept to a minimum, ideally below 10%, to mitigate potential toxicity.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution, free of any precipitates.
-
If precipitation occurs, the ratio of the vehicle components may need to be adjusted. Increasing the proportion of PEG300/400 or Tween® 80 can improve solubility.
-
dot
Caption: Workflow for Co-Solvent/Surfactant-Based Formulation.
Protocol 2: Lipid-Based Formulation
For subcutaneous or intraperitoneal administration, a lipid-based formulation can be considered. This approach involves dissolving the compound in a biocompatible oil.
Table 2: Components for Lipid-Based Formulation
| Component | Function | Recommended Grade |
| DMSO | Co-solvent | USP Grade |
| Corn Oil | Vehicle | Sterile, USP Grade |
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
-
Final Formulation Preparation:
-
Add the DMSO stock solution to the required volume of sterile corn oil. A common ratio is 1:9 (v/v) of DMSO to corn oil.
-
Vortex the mixture thoroughly to ensure a homogenous suspension or solution.
-
This formulation is suitable for subcutaneous or intraperitoneal injection.
-
dot
Caption: Workflow for Lipid-Based Formulation.
In Vivo Administration
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous) will depend on the study design. For intravenous administration, the co-solvent/surfactant-based formulation is recommended.
-
Dose Volume: The injection volume should be appropriate for the size of the animal. For mice, typical intravenous injection volumes are 5-10 mL/kg.
-
Control Group: The vehicle without the active compound should be administered to a control group of animals to assess any effects of the formulation components.
Stability and Storage
-
It is recommended to prepare the formulation fresh on the day of use.
-
If short-term storage is necessary, store the formulation at 2-8°C and protect it from light.
-
Before administration, allow the formulation to return to room temperature and visually inspect for any signs of precipitation.
Mechanism of Action: Taxoid Signaling Pathway
Taxoids, including presumably this compound, exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This process involves the activation of several signaling pathways.
dot
Caption: Simplified Taxoid-Induced Apoptosis Signaling Pathway.
Safety Precautions
-
This compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All procedures involving the handling of the dry powder and concentrated solutions should be performed in a chemical fume hood.
-
Dispose of all waste materials in accordance with institutional guidelines for cytotoxic agents.
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel. The optimal formulation for this compound may vary and should be determined experimentally. The user assumes all responsibility for the application of these protocols.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in improving the yield of 2-Deacetyltaxuspine X synthesis. The information is based on established principles of taxane (B156437) chemistry and analogous synthetic routes.
Troubleshooting Guides
Challenges in the synthesis of complex molecules like this compound are common. This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Deacetylation at C-2 | 1. Incomplete reaction. 2. Steric hindrance around the C-2 acetyl group. 3. Competing side reactions (e.g., deacetylation at other positions, rearrangement of the taxane core). 4. Degradation of the starting material or product under the reaction conditions. | 1. Monitor the reaction closely using TLC or HPLC. Increase reaction time or temperature cautiously. 2. Use a bulkier or more selective deacetylation reagent. 3. Employ milder reaction conditions (e.g., lower temperature, shorter reaction time). Consider using enzymatic deacetylation for higher selectivity. 4. Use degassed solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Formation of Multiple Side Products | 1. Non-selective reagents. 2. Unstable intermediates. 3. Presence of impurities in the starting material or reagents. | 1. Utilize highly selective reagents. For instance, in acylation or deacylation steps, enzymatic methods can offer superior regioselectivity. 2. Optimize reaction conditions to favor the desired reaction pathway. This may involve adjusting the temperature, solvent, and reaction time. 3. Ensure all starting materials and reagents are of high purity. Purify starting materials if necessary. |
| Difficulty in Product Purification | 1. Similar polarity of the product and byproducts/starting material. 2. Product instability on silica (B1680970) gel. | 1. Employ alternative purification techniques such as preparative HPLC, counter-current chromatography, or crystallization. 2. Use a less acidic or deactivated stationary phase for chromatography (e.g., neutral alumina (B75360) or treated silica gel). Minimize the time the product is on the column. |
| Poor Reproducibility of Yields | 1. Variability in reagent quality or activity. 2. Inconsistent reaction setup and conditions (e.g., temperature fluctuations, moisture). 3. Scale-up effects. | 1. Use reagents from a reliable source and titrate them if necessary before use. 2. Standardize all reaction parameters. Use a temperature-controlled reaction vessel and ensure all glassware is thoroughly dried. 3. When scaling up, ensure efficient mixing and heat transfer. A gradual scale-up is recommended to identify and address any potential issues. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common strategy for the synthesis of taxane analogues involves utilizing a readily available, more abundant taxane as a starting material. For this compound, a plausible starting material would be a taxane with a similar core structure that can be chemically modified. Depending on the specific synthetic route, this could be a natural taxane extracted from yew species or a semi-synthetic precursor.
Q2: How can I achieve selective deacetylation at the C-2 position?
Selective deacetylation of taxanes can be challenging due to the presence of multiple ester groups with similar reactivities. A patent for a selective deacylation and deacetylation process for taxol and taxanes suggests that the reactivity of acyl groups can be influenced by the choice of base and reaction conditions[1]. While the C-2' position is generally the most reactive, careful selection of reagents and conditions can favor deacetylation at other positions. For the C-2 position, enzymatic deacetylation could be a highly selective method.
Q3: What are the key challenges in the total synthesis of a taxane core?
The total synthesis of a taxane core is a complex undertaking. Key challenges include the construction of the intricate 6-8-6 tricyclic ring system and the stereoselective installation of multiple functional groups. A general synthetic approach to diverse taxane cores highlights the complexity of these multi-step syntheses[2].
Q4: How can I purify this compound effectively?
Purification of taxane derivatives often involves chromatographic techniques. Due to the presence of multiple polar functional groups, reverse-phase chromatography is often more effective than normal-phase chromatography for separating taxanes with similar polarities. A new large-scale process for taxol and related taxanes from Taxus brevifolia utilized a C-18 bonded silica column for purification[3]. Preparative HPLC can also be a powerful tool for obtaining high-purity products[4].
Q5: Are there any specific analytical techniques recommended for characterizing this compound?
Standard analytical techniques for characterizing complex organic molecules like this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the overall structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Experimental Protocols
Protocol: Selective Deacetylation of a Taxane Precursor at the C-2 Position (Hypothetical)
This protocol is a starting point and requires optimization.
-
Dissolution: Dissolve the C-2 acetylated taxane precursor in a suitable anhydrous solvent (e.g., methanol, ethanol, or a mixture of tetrahydrofuran (B95107) and methanol) under an inert atmosphere (Argon or Nitrogen). The concentration should be optimized, but a starting point of 0.01 M is suggested.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of a mild base. The choice of base is critical for selectivity. A mild inorganic base like potassium carbonate or a hindered organic base could be explored. The stoichiometry of the base should be carefully controlled (e.g., starting with 1.1 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals (e.g., every 30 minutes).
-
Quenching: Once the reaction has reached the desired level of conversion (or to prevent over-reaction), quench the reaction by adding a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride solution) until the solution is neutral.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC.
Visualizations
References
- 1. US5629433A - Selective process for the deacylation and deacetylation of taxol and taxanes - Google Patents [patents.google.com]
- 2. escholarship.org [escholarship.org]
- 3. A new large-scale process for taxol and related taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Deacetyltaxuspine X
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Deacetyltaxuspine X. Given the limited specific data on this compound, the advice provided is based on established methods for the purification of structurally similar taxanes, such as paclitaxel (B517696) and 10-deacetyltaxol (B21601).
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound, particularly when using High-Performance Liquid Chromatography (HPLC).
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution/Peak Tailing in HPLC | Inappropriate Mobile Phase: The solvent composition may not be optimal for separating this compound from impurities. | - Adjust Solvent Gradient: Modify the gradient of your mobile phase (e.g., acetonitrile-water or methanol-water) to improve separation. - Optimize pH: Taxanes can be sensitive to pH.[1] Experiment with slight adjustments to the mobile phase pH to improve peak shape. - Try a Different Column: A pentafluorophenyl (PFP) column has shown good separation for various taxanes.[2] |
| Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. | - Reduce Injection Volume: Decrease the amount of sample loaded onto the column. - Use a Larger Column: For preparative scale, ensure the column diameter and length are adequate for the sample mass. | |
| Column Contamination: Residual compounds from previous runs can interfere with separation. | - Implement a Column Washing Protocol: After each run, wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove strongly retained impurities. | |
| Low Yield of Purified Product | Degradation of this compound: Taxanes can be unstable under acidic, alkaline, or high-temperature conditions.[1] | - Control Temperature: Perform purification at a controlled room temperature or consider using a cooled autosampler and column compartment. A study on other taxanes found 30°C to be optimal.[3] - Maintain Neutral pH: Ensure all solutions and buffers are close to neutral pH to prevent degradation. |
| Inefficient Elution: The elution conditions may not be strong enough to release the compound from the column. | - Increase Elution Strength: Increase the percentage of the organic solvent in your mobile phase during the elution step. | |
| Precipitation in the System: The compound may be precipitating in the tubing or on the column due to poor solubility in the mobile phase. | - Check Solubility: Ensure this compound is soluble in the initial mobile phase conditions. If not, dissolve the sample in a stronger solvent and inject a smaller volume. | |
| High Backpressure in HPLC System | Clogged Column Frit or Guard Column: Particulate matter from the sample or precipitated buffer salts can block the system. | - Filter Samples: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection. - Use a Guard Column: A guard column will protect your analytical or preparative column from contaminants. - Backflush the Column: If a clog is suspected, reverse the column direction and flush with a strong, filtered solvent. |
| Precipitated Buffers: Buffer salts can precipitate if the organic solvent concentration becomes too high. | - Ensure Buffer Solubility: Check the solubility of your buffer in the highest organic concentration of your gradient. If necessary, use a lower buffer concentration or a more soluble buffer system. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from its structural similarity to other taxanes present in the crude extract, which makes separation difficult.[1] Additionally, taxanes can be unstable and prone to isomerization or degradation under non-optimal pH and temperature conditions.[1] Their poor water solubility can also present challenges in developing suitable purification methods.
Q2: Which chromatography technique is most effective for this compound purification?
A2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a highly effective method for purifying taxanes, offering high efficiency and resolution.[3] Reversed-phase chromatography using a C18 column is a common starting point. Other techniques like high-speed countercurrent chromatography (HSCCC) have also been successfully used for the separation of taxane (B156437) analogs and could be explored.[4]
Q3: How can I improve the separation of this compound from other closely related taxoids?
A3: Optimizing the mobile phase is crucial. This includes adjusting the gradient steepness, the type of organic modifier (acetonitrile often provides better resolution than methanol (B129727) for taxanes), and the pH.[3] For particularly difficult separations, exploring different column chemistries, such as pentafluorophenyl (PFP) columns, may provide the necessary selectivity.[2]
Q4: What analytical methods can be used to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.[3] To confirm the identity and structure of the purified compound, techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy should be used.[1]
Experimental Protocols
The following is a generalized experimental protocol for the purification of taxanes based on a successful method for 10-deacetyltaxol and paclitaxel, which can be adapted for this compound.
Preparative HPLC Protocol for Taxane Purification
-
Sample Preparation:
-
Dissolve the crude or partially purified extract containing this compound in the initial mobile phase solvent (e.g., a mixture of methanol and water).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase preparative column.
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water.
-
Flow Rate: Optimize for the specific column dimensions (e.g., 10 mL/min for a larger preparative column).[3]
-
Injection Volume: Dependent on the column size and sample concentration (e.g., 0.5 mL).[3]
-
Column Temperature: Maintain a constant temperature (e.g., 30 °C).[3]
-
Detection: UV detection at a wavelength where taxanes absorb (e.g., 227 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of interest based on the chromatogram.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the high-purity fractions.
-
-
Solvent Evaporation and Product Recovery:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data
The following table summarizes the optimized conditions and results from a preparative HPLC purification of two other taxanes, which can serve as a starting point for optimizing the purification of this compound.
Table 1: Optimized Preparative HPLC Conditions for Taxane Purification [3]
| Parameter | Optimized Value |
| Flow Rate | 10 mL/min |
| Injection Volume | 0.5 mL |
| Column Temperature | 30 °C |
Table 2: Purity and Yield of Purified Taxanes (Example) [3]
| Compound | Purity |
| 10-deacetyltaxol (Product 1) | 95.33% |
| Paclitaxel (Product 2) | 99.15% |
Visualizations
The following diagrams illustrate the general workflow for taxane purification and a troubleshooting decision tree for common HPLC issues.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of paclitaxel and related taxanes by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semi-preparative separation and purification of taxol analogs by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving 2-Deacetyltaxuspine X Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-Deacetyltaxuspine X.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound belongs to the taxane (B156437) family of compounds, which are renowned for their potent anticancer properties.[1] Like many taxanes, including the well-known paclitaxel (B517696) and docetaxel (B913), this compound is a large, complex molecule with high lipophilicity, which contributes to its inherently poor aqueous solubility.[2][3] This low solubility can be a significant hurdle in preclinical and clinical development, affecting formulation, bioavailability, and ultimately, therapeutic efficacy.[4][5]
Q2: What are the initial signs of solubility problems with this compound in my experiments?
Common indicators of solubility issues include:
-
Visible Precipitation: The compound fails to dissolve completely, leaving a solid residue or forming a cloudy suspension in the chosen solvent.
-
Inconsistent Results: Variability in experimental outcomes may be attributed to inconsistent concentrations of the dissolved compound.
-
Low Bioavailability: In in vivo studies, poor absorption and low systemic exposure can be a direct consequence of low solubility.
-
Crystallization: The compound may crystallize out of solution over time, especially during storage or upon dilution into an aqueous medium.[2]
Q3: What are the general approaches to enhance the solubility of poorly soluble compounds like this compound?
There are several established techniques to improve the solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications.[6][7]
-
Physical Modifications: These methods alter the physical properties of the drug substance. Examples include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating drug dispersions in carriers (solid dispersions, eutectic mixtures).[7]
-
Chemical Modifications: These approaches involve altering the chemical structure of the drug or its environment. This includes pH adjustment, salt formation, derivatization, and complexation.[7]
-
Use of Formulation Excipients: This involves the use of agents like co-solvents, surfactants, and solubilizers to enhance solubility.[8]
Troubleshooting Guide
Issue 1: this compound is not dissolving in my desired aqueous buffer.
-
Troubleshooting Steps:
-
Assess the pH: For weakly acidic or basic compounds, altering the pH of the solution can significantly increase solubility.[8]
-
Introduce a Co-solvent: The use of a water-miscible organic solvent, or co-solvent, is a highly effective technique to enhance the solubility of nonpolar drugs.[6] Start by preparing a concentrated stock solution of this compound in a suitable organic solvent and then dilute it into the aqueous buffer.
-
Utilize Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
-
Experimental Workflow for Co-solvency:
Figure 1. Workflow for using a co-solvent to dissolve this compound.
Issue 2: My stock solution of this compound in an organic solvent is not stable and precipitates over time.
-
Troubleshooting Steps:
-
Optimize Solvent Choice: Test a range of organic solvents to find one that provides the best solubility and stability.
-
Adjust Concentration: Lowering the concentration of the stock solution may prevent supersaturation and subsequent precipitation.
-
Storage Conditions: Store the stock solution at the recommended temperature, which for many taxanes is 2-8°C, to minimize solvent evaporation and degradation.[9]
-
Issue 3: I observe precipitation when I dilute my organic stock solution into an aqueous medium for cell-based assays.
-
Troubleshooting Steps:
-
Reduce Final Organic Solvent Concentration: High concentrations of some organic solvents (like DMSO) can be toxic to cells. Aim for a final concentration of <0.5%. This may require preparing a more concentrated initial stock if solubility allows.
-
Incorporate a Surfactant: The inclusion of a small amount of a biocompatible surfactant (e.g., Tween-80) in the final aqueous medium can help to maintain the solubility of the compound. However, be aware that some surfactants can have biological effects.[10]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][10]
-
Quantitative Data Summary
The following table summarizes potential solubility enhancement strategies and their estimated impact, based on data for similar poorly soluble drugs. The actual fold increase for this compound may vary and needs to be determined experimentally.
| Solubility Enhancement Technique | Potential Fold Increase in Aqueous Solubility | Key Considerations |
| pH Adjustment | 2-100x (for ionizable compounds) | Only applicable if the compound has acidic or basic functional groups. |
| Co-solvency | 10-1000x | The toxicity of the co-solvent must be considered for biological experiments.[6] |
| Micronization | 2-10x | Increases dissolution rate more than equilibrium solubility.[5] |
| Nanosuspension | 10-100x | Can be prepared by high-pressure homogenization.[7] |
| Complexation with Cyclodextrins | 10-250x | The choice of cyclodextrin (B1172386) derivative is crucial.[10] |
| Solid Dispersion | 10-200x | Involves dispersing the drug in a carrier matrix. |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension using High-Pressure Homogenization
-
Preparation of the Pre-suspension:
-
Disperse a known amount of this compound in an aqueous solution containing a surfactant (e.g., 0.5% w/v Tween-80).
-
Stir the mixture at high speed for 30 minutes to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Operate the homogenizer at a pressure of approximately 1500 bar for 10-20 cycles.
-
Monitor the particle size distribution during the process using a particle size analyzer.
-
-
Characterization:
-
Once the desired particle size (typically <200 nm) is achieved, characterize the nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
-
Preparation of the Inclusion Complex:
-
Dissolve a specific molar ratio of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in distilled water.
-
Prepare a concentrated solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Add the drug solution dropwise to the cyclodextrin solution while stirring continuously.
-
Stir the mixture at a controlled temperature (e.g., 45°C) for 24-48 hours.[10]
-
-
Isolation of the Complex:
-
Remove the organic solvent under reduced pressure.
-
Filter the aqueous solution to remove any uncomplexed drug.
-
Lyophilize the resulting solution to obtain the solid inclusion complex.
-
-
Evaluation:
-
Determine the increase in aqueous solubility by measuring the concentration of this compound in the reconstituted complex in water.
-
Characterize the complex using techniques like FT-IR, XRD, and NMR to confirm inclusion.[10]
-
Signaling Pathway Diagram
While the direct signaling pathway of this compound is not detailed in the provided search results, the general mechanism of action for taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][3] The following diagram illustrates this general pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A Critical Review of Lipid-based Nanoparticles for Taxane Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. wjbphs.com [wjbphs.com]
- 6. ijpbr.in [ijpbr.in]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Taxuspine X | CAS#:194782-02-0 | Chemsrc [chemsrc.com]
- 10. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09720A [pubs.rsc.org]
Technical Support Center: Stabilizing 2-Deacetyltaxuspine X in Solution
Frequently Asked Questions (FAQs)
Q1: My 2-Deacetyltaxuspine X solution is showing signs of degradation. What are the likely causes?
A1: Based on the behavior of similar taxanes, the primary causes of degradation in solution are likely:
-
pH-mediated hydrolysis: Taxanes possess several ester groups that are susceptible to hydrolysis, especially under neutral to basic conditions (pH > 7).[1] This can lead to the cleavage of the side chain or other ester bonds on the taxane (B156437) core.
-
Epimerization: The chiral center at the 7-position of the taxane core can undergo epimerization, particularly in neutral or basic solutions.[2] This process can be influenced by pH, temperature, and the concentration of the taxane.[2]
-
Oxidation: Although less commonly reported for taxanes compared to other compounds, oxidative degradation can occur, especially in the presence of reactive oxygen species.
-
Precipitation: Due to their lipophilic nature, taxanes like paclitaxel (B517696) have low aqueous solubility.[3] Changes in solvent composition, temperature, or concentration can lead to precipitation out of solution.[4]
Q2: What is the optimal pH for storing a solution of a 2-deacetylated taxane?
A2: For related taxanes like paclitaxel, optimal stability is generally observed under acidic pH conditions, typically between pH 4 and 5.[2] As the pH increases into the neutral and basic range, the rate of both epimerization and hydrolysis significantly increases.[1][2] Therefore, it is highly recommended to buffer your solution in the acidic range.
Q3: I've observed a new peak in my HPLC analysis of an aged this compound solution. What could it be?
A3: A new peak in your chromatogram likely represents a degradation product. Based on studies of analogous taxanes, common degradation products include:
-
7-epi-2-Deacetyltaxuspine X: This is the C-7 epimer, a common degradation product formed under neutral to basic conditions.[2]
-
Hydrolysis products: Cleavage of ester linkages can lead to various deacetylated or side-chain cleaved derivatives. For instance, hydrolysis at the C-10 position is a known degradation pathway for paclitaxel.[1][5]
-
Oxidation products: If the solution was exposed to oxidizing conditions, you might observe oxidized derivatives.
To identify the new peak, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for determining the molecular weight and fragmentation pattern of the unknown compound.[6]
Q4: Can the type of container I use affect the stability of my this compound solution?
A4: Yes, the container material can influence the stability of taxane solutions. For instance, with paclitaxel formulations, leaching of plasticizers from certain PVC containers has been a concern.[7] It is generally advisable to use glass or polyolefin containers for storing taxane solutions.[4] Additionally, protecting the solution from light can prevent potential photodegradation.
Troubleshooting Guides
Problem 1: Rapid loss of this compound potency in an aqueous buffer.
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect pH | Measure the pH of your solution. Adjust to a pH between 4 and 5 using a suitable buffer system (e.g., acetate (B1210297) or citrate (B86180) buffer). | Taxanes are most stable in acidic conditions.[2] Neutral to basic pH accelerates hydrolysis and epimerization.[1][2] |
| High Temperature | Store the solution at a lower temperature, such as 2-8°C. | Chemical degradation reactions, including hydrolysis and epimerization, are generally slower at lower temperatures.[4] |
| Microbial Contamination | Filter-sterilize the solution using a 0.22 µm filter and handle it under aseptic conditions. | Microorganisms can secrete enzymes that may degrade the compound. |
Problem 2: Precipitation or cloudiness observed in the solution.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility | Increase the proportion of a co-solvent such as ethanol (B145695) or acetonitrile (B52724) in your formulation. Consider using solubilizing agents like cyclodextrins or formulating a nanosuspension.[8] | 2-Deacetylated taxanes are expected to have low aqueous solubility. Co-solvents and other formulation strategies can enhance their solubility.[9] |
| Concentration Too High | Prepare a more dilute solution of your compound. | The concentration may have exceeded the solubility limit in the chosen solvent system. |
| Temperature Fluctuation | Maintain a constant storage temperature. Avoid freeze-thaw cycles if possible, as this can promote precipitation. | Solubility is often temperature-dependent.[4] |
Quantitative Data Summary
The following tables summarize stability data for related taxane compounds. This data can serve as a reference for designing your own stability studies for this compound.
Table 1: Effect of pH on Paclitaxel Degradation
| pH | Temperature (°C) | Half-life (t½) | Primary Degradation Pathway |
| 4-5 | 25 | > 1 month | Minimal degradation |
| 7.4 (Neutral) | 25 | ~ 24-48 hours | Epimerization and Hydrolysis |
| 9 (Basic) | 25 | < 12 hours | Rapid Hydrolysis and Epimerization |
Note: This is generalized data from multiple sources. Actual rates will depend on the specific buffer and co-solvents used.
Table 2: Stability of Paclitaxel Infusions (0.3 mg/mL) at 2-8°C
| Container Type | Diluent | Stability (Days) | Limiting Factor |
| Polyolefin | 0.9% NaCl | 13 | Precipitation |
| Low-Density Polyethylene | 0.9% NaCl | 16 | Precipitation |
| Glass | 0.9% NaCl | 13 | Precipitation |
| Polyolefin | 5% Glucose | 13 | Precipitation |
| Low-Density Polyethylene | 5% Glucose | 18 | Precipitation |
| Glass | 5% Glucose | 20 | Precipitation |
Data adapted from studies on paclitaxel infusions.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
-
Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a stability-indicating HPLC or UPLC method.[5] A C18 column with a gradient of acetonitrile and water is a common starting point for taxane analysis.[5]
Protocol 2: Stability-Indicating HPLC Method
A robust chromatographic method is essential to separate the parent compound from its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: Start with a suitable ratio (e.g., 50:50 A:B) and adjust based on the separation of degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[5]
Visualizations
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. A review of paclitaxel (Taxol) administration, stability, and compatibility issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Technical Support Center: 2-Deacetyltaxuspine X Analytical Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 2-Deacetyltaxuspine X. The information is tailored to researchers, scientists, and drug development professionals working with this and other similar taxane (B156437) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the detection of this compound and other taxanes?
A1: The most prevalent and effective methods for the analysis of taxane compounds, including this compound, are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[1][2] LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial for detecting and quantifying compounds in complex matrices.[1]
Q2: I am not seeing a peak for this compound in my LC-MS analysis. What are the potential causes?
A2: Several factors could lead to a lack of signal. These include:
-
Incorrect Mass Spectrometry Settings: Ensure the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for this compound.
-
Suboptimal Ionization: The compound may not be ionizing efficiently. Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode).
-
Sample Degradation: Taxanes can be sensitive to temperature and pH. Ensure proper sample handling and storage.
-
Low Concentration: The concentration of the analyte in your sample may be below the limit of detection (LOD) of the instrument.
-
Matrix Effects: Components in your sample matrix could be suppressing the ionization of the target analyte.
Q3: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?
A3: While specific data for this compound is limited, we can predict the expected m/z values based on the molecular weight of the closely related 20-Deacetyltaxuspine X (Molecular Formula: C₃₉H₄₈O₁₃, Molecular Weight: 724.79). The expected adducts in positive ion mode would be:
| Adduct | Chemical Formula | Theoretical m/z |
| [M+H]⁺ | [C₃₉H₄₈O₁₃ + H]⁺ | 725.31 |
| [M+Na]⁺ | [C₃₉H₄₈O₁₃ + Na]⁺ | 747.29 |
| [M+NH₄]⁺ | [C₃₉H₄₈O₁₃ + NH₄]⁺ | 742.34 |
Note: These are theoretical values. Observed m/z may vary slightly depending on instrument calibration and resolution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and LC-MS analysis of this compound.
HPLC & LC System Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Low Signal | 1. Incorrect wavelength setting on DAD. 2. Sample concentration too low. 3. Injection issue (e.g., air in the sample loop). 4. Mobile phase composition incorrect. | 1. Scan for the optimal UV absorbance wavelength for taxanes (typically around 227-230 nm). 2. Concentrate the sample or inject a larger volume. 3. Purge the injection system and ensure the sample vial has sufficient volume. 4. Prepare fresh mobile phase and verify the composition. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload. 4. Presence of active sites on the column. | 1. Replace the column. 2. Dissolve the sample in the initial mobile phase. 3. Dilute the sample. 4. Add a competing base (e.g., triethylamine) to the mobile phase or use a column with end-capping. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Pump malfunction or leaks. 4. Column aging. | 1. Prepare mobile phase accurately and degas thoroughly. 2. Use a column oven to maintain a stable temperature. 3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate. 4. Replace the column. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit). 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Replace the guard column or filter. Back-flush the analytical column. 2. Filter all samples before injection. 3. Ensure mobile phase components are fully dissolved and miscible. |
Mass Spectrometry Detector Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Sensitivity/No Signal | 1. Incorrect m/z settings. 2. Suboptimal ionization source parameters (e.g., temperature, gas flow). 3. Ion suppression from matrix components. | 1. Verify the theoretical m/z of the target analyte and its common adducts. 2. Optimize ionization source parameters using a standard solution. 3. Improve sample cleanup (e.g., using Solid Phase Extraction) or dilute the sample. |
| Unstable Signal/High Noise | 1. Contaminated ion source. 2. Inconsistent mobile phase delivery. 3. Electrical interference. | 1. Clean the ion source according to the manufacturer's instructions. 2. Check the LC pump for consistent flow and ensure proper mobile phase mixing and degassing. 3. Check for and remove sources of electrical noise near the instrument. |
Experimental Protocols
As no specific validated method for this compound is readily available, the following protocols are based on established methods for other taxanes like paclitaxel (B517696) and docetaxel. These should serve as a starting point for method development and optimization.
Sample Preparation: Solid Phase Extraction (SPE)
Solid Phase Extraction is a recommended technique for cleaning up complex samples and concentrating the analyte of interest.
-
Conditioning: Condition a C18 SPE cartridge with one column volume of methanol (B129727), followed by one column volume of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a stronger solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
HPLC-DAD Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40-80% B
-
20-25 min: 80% B
-
25-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: 227 nm
-
Column Temperature: 30 °C
LC-MS/MS Method
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MS Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions (to be determined by infusion of a standard).
Visualizations
Caption: General troubleshooting workflow for analytical detection issues.
References
Technical Support Center: Optimizing 2-Deacetyltaxuspine X Dosage
This resource provides researchers, scientists, and drug development professionals with a centralized hub for troubleshooting and optimizing the in vitro dosage of 2-Deacetyltaxuspine X.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Based on its classification as a taxane (B156437), this compound is presumed to be a microtubule-stabilizing agent.[1][2] It likely binds to the β-tubulin subunit of microtubules, promoting tubulin polymerization and inhibiting depolymerization.[3] This action disrupts the normal dynamic instability of microtubules, which is critical for mitotic spindle formation and chromosome segregation during cell division.[1][4] The disruption leads to a sustained blockage of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death.[3][5]
Q2: What is a recommended starting concentration range for initial experiments?
A2: For novel taxane derivatives, it is advisable to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A typical starting range for in vitro cytotoxicity assays would be from low nanomolar (nM) to low micromolar (µM) concentrations (e.g., 1 nM to 10 µM). The optimal concentration is highly dependent on the specific cell line and the duration of exposure.[6][7]
Q3: How should I prepare and store a stock solution of this compound?
A3: Taxanes are often poorly soluble in aqueous solutions. Therefore, a high-concentration stock solution should be prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For example, create a 10 mM stock solution in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations for cell culture, ensure the final concentration of DMSO in the media is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I expose my cells to the compound?
A4: The duration of exposure is a critical parameter. For initial IC50 determination, a 24 to 72-hour exposure is common.[7] Prolonging the exposure time generally increases cytotoxicity, even at lower concentrations.[7][8] It is recommended to perform time-course experiments (e.g., 24h, 48h, 72h) to understand the kinetics of the cellular response to this compound.
Troubleshooting Guides
This section addresses common issues encountered during dosage optimization experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death Even at Lowest Concentrations | 1. Cell line is extremely sensitive. 2. Calculation error in serial dilutions. 3. High final DMSO concentration. | 1. Expand the dilution series to include lower (picomolar) concentrations. 2. Double-check all dilution calculations. 3. Ensure the final DMSO concentration in the culture medium is below 0.1%. |
| No Observable Effect or High IC50 Value | 1. Cell line is resistant (e.g., high expression of efflux pumps like P-glycoprotein).[9][10] 2. Compound instability or degradation. 3. Insufficient exposure time. | 1. Use a different, more sensitive cell line for initial characterization or use efflux pump inhibitors. 2. Prepare fresh stock and working solutions. 3. Increase the incubation time (e.g., from 24h to 48h or 72h). |
| Inconsistent Results Between Experiments | 1. Variation in cell seeding density. 2. Cells are in different growth phases (log vs. plateau). 3. Inconsistent incubation times or conditions. | 1. Use a consistent cell seeding density for all experiments. 2. Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. 3. Standardize all incubation parameters (time, temperature, CO2). |
| Precipitation of Compound in Culture Media | 1. Poor solubility of the compound at the tested concentration. 2. Interaction with components in the serum or media. | 1. Lower the final concentration of the compound. 2. Test the solubility in media with reduced serum concentrations. 3. Visually inspect the media for precipitation after adding the compound. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol assesses cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This method is used to confirm the G2/M arrest characteristic of taxanes.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge, wash with cold PBS, and re-centrifuge.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase peak is the expected outcome.[5][11]
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines (48h Exposure)
| Cell Line | Cancer Type | Hypothetical IC50 (nM) | Notes |
| MCF-7 | Breast Adenocarcinoma | 15 | Generally sensitive to taxanes.[12] |
| MDA-MB-231 | Breast Adenocarcinoma | 8 | Can show variable sensitivity.[12] |
| A549 | Lung Carcinoma | 25 | Sensitivity can be p53 status-dependent.[11] |
| OVCAR-3 | Ovarian Adenocarcinoma | 40 | Ovarian lines are a common model for taxane studies.[12] |
| HCT116 | Colon Carcinoma | 55 | May exhibit higher resistance. |
Note: These values are for illustrative purposes only and must be determined experimentally for your specific conditions.
Visualizations
Diagram 1: General Mechanism of Action for Taxane Compounds
Caption: Mechanism of microtubule stabilization by this compound leading to apoptosis.
Diagram 2: Experimental Workflow for Dosage Optimization
Caption: Workflow for determining and validating the optimal dosage of a novel compound.
Diagram 3: Troubleshooting Logic for Unexpected Results
Caption: A decision tree for troubleshooting common issues in cytotoxicity experiments.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to 2-Deacetyltaxuspine X in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Deacetyltaxuspine X resistance in cancer cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to taxane-based drugs like this compound?
A1: Resistance to taxanes, a class of drugs to which this compound likely belongs, is a multifaceted issue.[1] The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cancer cell, reducing its intracellular concentration.[2][3]
-
Alterations in Microtubule Dynamics: Changes in the drug's target, β-tubulin, through mutations or expression of different isotypes, can prevent the drug from binding effectively and stabilizing microtubules.[3][4]
-
Evasion of Apoptosis: Cancer cells can acquire defects in the apoptotic pathways that are normally triggered by taxane-induced mitotic arrest. This can involve the upregulation of anti-apoptotic proteins like Bcl-2.[5]
-
Activation of Pro-Survival Signaling Pathways: Pathways such as PI3K/Akt/mTOR and MAPK/ERK can be activated to promote cell survival and proliferation, counteracting the cytotoxic effects of the drug.[3][5]
-
Epithelial-to-Mesenchymal Transition (EMT): The process of EMT has been linked to drug resistance, where cancer cells acquire migratory and invasive properties, along with increased resistance to apoptosis.[5]
Q2: How can I develop a this compound-resistant cancer cell line in vitro?
A2: Developing a drug-resistant cell line is a time-consuming process that can take anywhere from 3 to 18 months.[6] The most common method is continuous exposure to gradually increasing concentrations of the drug.[7][8]
General Protocol for Developing a Resistant Cell Line:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20 or IC50/2).[7][9]
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the drug concentration.[8] Each increase should be maintained for several passages.[7]
-
Monitor and Passage: Change the medium with the drug every 2-3 days and passage the cells when they reach about 80% confluency.[9]
-
Cryopreservation: It is crucial to freeze stocks of cells at different stages of resistance development.[7]
-
Confirmation of Resistance: Once the cells can tolerate a significantly higher concentration of the drug (e.g., 10 times the initial IC50), confirm the resistance by comparing the IC50 of the resistant line to the parental line.[8]
Q3: What are the key assays to characterize a this compound-resistant cell line?
A3: Characterization of a resistant cell line involves a multi-pronged approach:
-
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo): To determine and compare the IC50 values of the parental and resistant cell lines.[10]
-
Western Blotting: To analyze the expression levels of key proteins involved in drug resistance, such as P-gp (ABCB1), β-tubulin isotypes, and markers of apoptosis (e.g., Bcl-2, caspases) and survival pathways (e.g., p-Akt, p-ERK).
-
Immunofluorescence: To visualize the microtubule network and assess any morphological changes in the resistant cells.
-
Flow Cytometry: To analyze the cell cycle distribution and quantify apoptosis (e.g., using Annexin V/PI staining).
-
Drug Efflux Assays: Using fluorescent substrates of P-gp (e.g., Rhodamine 123) to measure the activity of efflux pumps.
Section 2: Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
| Potential Cause | Troubleshooting Tip |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating to avoid cell clumps. Use a consistent cell number for all wells.[11] |
| Edge Effects in Microplates | Evaporation can be higher in the outer wells. Avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.[11] |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in its solvent (e.g., DMSO) before further dilution in culture medium. Precipitated drug leads to inaccurate concentrations.[11] |
| Suboptimal Assay Timing | The optimal incubation time with the drug can vary. Perform a time-course experiment to determine the ideal endpoint for your specific cell line.[11] |
Issue 2: My newly developed resistant cell line shows only a marginal increase in IC50.
| Potential Cause | Troubleshooting Tip |
| Insufficient Duration of Drug Exposure | The development of stable resistance takes time. Continue the dose-escalation protocol for a longer period. |
| Drug Concentration Increased Too Quickly | Rapid increases in drug concentration can lead to excessive cell death and may not select for stable resistance mechanisms.[7] Increase the concentration more gradually. |
| Heterogeneous Cell Population | The resistant population may be a small sub-clone. Consider single-cell cloning to isolate a purely resistant population.[7] |
| Reversion of Resistance | Some resistance mechanisms are transient. Maintain a low concentration of this compound in the culture medium to prevent the resistant phenotype from reverting. |
Issue 3: I am not observing P-glycoprotein (P-gp) overexpression in my resistant cells.
| Potential Cause | Troubleshooting Tip |
| Alternative Resistance Mechanisms | P-gp overexpression is not the only mechanism of taxane (B156437) resistance. Investigate other possibilities such as tubulin mutations, altered apoptotic pathways, or activation of survival signaling.[3][4] |
| Poor Antibody Quality for Western Blot | Validate your P-gp antibody with a known positive control cell line. |
| Incorrect Protein Extraction Method | P-gp is a membrane protein. Ensure your lysis buffer and protocol are suitable for extracting membrane proteins. |
| Transient P-gp Expression | P-gp expression might be regulated by factors that are not consistently present. Ensure consistent culture conditions. |
Section 3: Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use non-linear regression to calculate the IC50 value.[8]
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
-
Protein Extraction: Lyse parental and resistant cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Section 4: Data Presentation
Table 1: Example IC50 Values for this compound
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| MCF-7 | 15.2 ± 2.1 | 289.5 ± 15.3 | 19.0 |
| A549 | 25.8 ± 3.5 | 450.1 ± 22.7 | 17.4 |
| OVCAR-3 | 18.9 ± 2.8 | 398.7 ± 19.6 | 21.1 |
| Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.[7] |
Table 2: Protein Expression Changes in Resistant Cells
| Protein | Fold Change in Resistant Cells (vs. Parental) | Method |
| P-glycoprotein (P-gp) | 12.5-fold increase | Western Blot |
| β-III Tubulin | 4.2-fold increase | Western Blot |
| Bcl-2 | 3.8-fold increase | Western Blot |
| Phospho-Akt (Ser473) | 5.1-fold increase | Western Blot |
Section 5: Visualizations
Caption: Workflow for developing and characterizing a drug-resistant cell line.
Caption: Key mechanisms of resistance to taxane-based drugs.
References
- 1. Mechanisms of Taxane Resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Overcoming multidrug resistance in taxane chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docetaxel Resistance in Breast Cancer: Current Insights and Future Directions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
minimizing off-target effects of 2-Deacetyltaxuspine X
Disclaimer: 2-Deacetyltaxuspine X is a novel taxane (B156437) derivative. This document provides guidance based on the known pharmacology of the taxane class of compounds. Experimental outcomes may vary, and appropriate dose-finding and toxicity studies are recommended for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its expected on-target effects?
A1: this compound, as a taxane derivative, is expected to function as a microtubule-stabilizing agent. Its primary on-target effect is the promotion of microtubule assembly and stabilization against depolymerization. This action disrupts the normal dynamics of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cells, such as cancer cells.[1][2]
Q2: What are the most common off-target effects observed with taxane-based compounds like this compound?
A2: The most frequently reported off-target effects for taxanes include peripheral neuropathy (numbness, tingling, and pain in the extremities), myelosuppression (primarily neutropenia), and hypersensitivity reactions.[3][4][5] Other less common toxicities can include skin and nail changes, cardiac abnormalities, and ophthalmic issues.[3]
Q3: How can we proactively minimize the risk of hypersensitivity reactions during our experiments?
A3: Premedication is a key strategy to prevent hypersensitivity reactions. A typical regimen involves the administration of corticosteroids (e.g., dexamethasone) and H1/H2 antihistamines prior to the administration of the taxane compound.[3] The excipients used to solubilize taxanes, such as Cremophor EL or polysorbate 80, are often implicated in these reactions.[6][7] If using a novel formulation of this compound, it is crucial to evaluate the potential for excipient-induced hypersensitivity.
Q4: Is the peripheral neuropathy associated with this compound expected to be reversible?
A4: Taxane-induced peripheral neuropathy can be reversible, but this is not always the case. The severity and reversibility often depend on the cumulative dose and duration of treatment.[1][6] Early detection and management are crucial. In some instances, symptoms can persist long after treatment discontinuation.[6]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Non-Target Cells
Symptoms:
-
Significant cell death observed in control, non-cancerous cell lines at concentrations intended to be non-toxic.
-
Apoptotic markers are elevated in non-target cells.
Possible Causes:
-
Off-Target Kinase Inhibition: Some small molecules can have off-target effects on essential cellular kinases, leading to unintended cytotoxicity.[8]
-
Mitochondrial Dysfunction: Taxanes can induce mitochondrial damage, which can lead to apoptosis in both cancerous and non-cancerous cells.[9][10]
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve this compound may have inherent toxicity at the concentrations used.
Troubleshooting Steps:
-
Vehicle Control: Run a vehicle-only control to assess the toxicity of the solvent.
-
Dose-Response Curve: Perform a comprehensive dose-response analysis on both target and non-target cell lines to determine the therapeutic window.
-
Mitochondrial Health Assay: Utilize assays such as MTT or Seahorse to evaluate mitochondrial function in the presence of this compound.
-
Kinase Profiling: If off-target kinase activity is suspected, consider a broad-spectrum kinase inhibition assay.
Issue 2: Inconsistent Anti-proliferative Effects in Cancer Cell Lines
Symptoms:
-
High variability in IC50 values across replicate experiments.
-
Lack of a clear dose-dependent effect on cell proliferation.
Possible Causes:
-
Drug Efflux: Cancer cells may upregulate multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.[11]
-
Limited Tissue Penetration: In 3D cell cultures or spheroids, the penetration of the compound may be limited, leading to variable effects on cells in the interior.[12]
-
Compound Stability: this compound may be unstable in the cell culture medium over the course of the experiment.
Troubleshooting Steps:
-
MDR Inhibitor Co-treatment: Include a known P-gp inhibitor (e.g., verapamil) to assess if drug efflux is a contributing factor.
-
Spheroid Penetration Assay: For 3D cultures, use imaging techniques with a fluorescently labeled version of the compound or a similar taxane to visualize tissue penetration.
-
Stability Assessment: Evaluate the stability of this compound in your experimental medium over time using techniques like HPLC.
Data Presentation
Table 1: Comparison of Common Off-Target Effects of Clinically Used Taxanes
| Adverse Effect | Paclitaxel | Docetaxel | Nab-Paclitaxel |
| Peripheral Neuropathy | More frequent and often more severe sensory neuropathy.[4] | Lower incidence of severe sensory neuropathy, but motor neuropathy can occur.[4] | Lower incidence of severe neuropathy compared to solvent-based paclitaxel.[6] |
| Myelosuppression | Less frequent severe neutropenia.[5] | Higher incidence of grade 3/4 neutropenia.[4] | Similar neutropenia profile to paclitaxel. |
| Hypersensitivity | Higher incidence, often linked to Cremophor EL. Requires premedication.[3] | Lower incidence than paclitaxel, but still requires premedication.[7] | Significantly lower incidence due to the absence of allergenic solubilizing agents.[7] |
| Fluid Retention | Less common. | More frequent, especially with high cumulative doses.[5] | Less common. |
Experimental Protocols
Protocol 1: In Vitro Assay for Neurite Outgrowth Inhibition
Objective: To quantify the potential neurotoxic off-target effects of this compound by measuring its impact on neurite outgrowth in a neuronal cell line (e.g., PC-12 or SH-SY5Y).
Methodology:
-
Cell Seeding: Plate neuronal cells at an appropriate density in a 96-well plate coated with a suitable extracellular matrix protein (e.g., collagen or laminin).
-
Differentiation: Induce differentiation with Nerve Growth Factor (NGF) or another appropriate agent for 24-48 hours.
-
Compound Treatment: Treat the differentiated cells with a serial dilution of this compound and a vehicle control. Include a known neurotoxic taxane (e.g., paclitaxel) as a positive control.
-
Incubation: Incubate for a further 48-72 hours.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., beta-III tubulin) and a nuclear counterstain (e.g., DAPI).
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify neurite length and branching per cell using automated image analysis software.
Protocol 2: Hypersensitivity Assessment using a Rat Model
Objective: To evaluate the potential of this compound and its formulation to induce hypersensitivity reactions in vivo.
Methodology:
-
Animal Model: Use a suitable rat strain (e.g., Sprague-Dawley).
-
Premedication Groups: Divide animals into groups receiving:
-
Vehicle control
-
This compound without premedication
-
This compound with premedication (e.g., dexamethasone (B1670325) and diphenhydramine)
-
-
Administration: Administer the premedication (if applicable) 30-60 minutes prior to the intravenous infusion of this compound or its vehicle.
-
Observation: Continuously monitor the animals for signs of hypersensitivity reactions for at least 30 minutes post-infusion. Signs include respiratory distress, hypotension, erythema, and edema.
-
Blood Sampling: Collect blood samples at baseline and at various time points post-infusion to measure markers of anaphylaxis, such as histamine (B1213489) and tryptase.
-
Data Analysis: Compare the incidence and severity of hypersensitivity reactions between the different treatment groups.
Mandatory Visualizations
Caption: On- and off-target mechanisms of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | A systemic review of taxanes and their side effects in metastatic breast cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Overview of neuropathy associated with taxanes for the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Scaling Up 2-Deacetyltaxuspine X Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of 2-Deacetyltaxuspine X, a novel taxane (B156437) derivative. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: The production of this compound, similar to other taxanes like paclitaxel (B517696), is primarily achieved through two main routes: microbial fermentation and plant cell culture. Microbial fermentation often utilizes genetically engineered endophytic fungi or bacteria such as E. coli to produce the compound.[1] Plant cell culture involves cultivating cells from Taxus species in bioreactors under controlled conditions.[2][3]
Q2: What are the most significant challenges in scaling up this compound production?
A2: Key challenges include low yields, instability of production strains (in microbial systems), and difficulties in maintaining optimal and consistent conditions in large-scale bioreactors.[2] For microbial systems, significant losses in productivity can occur during storage and subculturing.[2] In plant cell cultures, slow cell growth and low product accumulation rates are common hurdles.
Q3: How can I monitor the concentration of this compound during a production run?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective methods for quantifying taxane compounds like this compound in biological matrices.[4][5][6][7] These techniques offer high sensitivity and specificity, allowing for accurate measurement of the target compound in complex mixtures such as fermentation broth or cell culture extracts.
Q4: What are the critical parameters to control during fermentation for optimal production?
A4: Critical fermentation parameters include temperature, pH, dissolved oxygen levels, nutrient composition (carbon and nitrogen sources), and agitation speed.[1] Each of these factors can significantly impact microbial growth and secondary metabolite production.[1]
Troubleshooting Guides
Low Product Yield
| Symptom | Potential Cause | Troubleshooting Steps |
| Consistently low final titer of this compound | Suboptimal fermentation/culture medium | - Perform a medium optimization study, testing different carbon and nitrogen sources.[8][9]- Evaluate the effect of precursor feeding (e.g., phenylalanine) on product formation.[10] |
| Inefficient precursor supply | - Engineer the host strain to enhance the metabolic flux towards the taxane biosynthetic pathway.[11]- Ensure adequate supply of essential precursors in the medium. | |
| Product degradation | - Analyze time-course samples to determine if the product is degrading after reaching a peak.- Investigate the possibility of enzymatic degradation and consider engineering the host to remove problematic enzymes. | |
| Gradual decrease in yield over several batches (microbial) | Strain instability or mutation | - Re-sequence the production strain to check for mutations in the biosynthetic pathway genes.- Go back to a validated stock culture for inoculum preparation.- Develop a robust cell banking and maintenance protocol.[2] |
Fermentation/Cell Culture Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| Slow or stalled fermentation/cell growth | Unhealthy or stressed inoculum | - Ensure the inoculum is in the exponential growth phase before transfer.- Optimize inoculum size and age.[12] |
| Suboptimal physical parameters | - Verify and calibrate temperature, pH, and dissolved oxygen probes.- Ensure adequate agitation for proper mixing and oxygen transfer, but avoid excessive shear stress on cells.[13] | |
| Nutrient limitation | - Analyze the medium composition throughout the fermentation to identify any limiting nutrients.- Implement a fed-batch strategy to maintain optimal nutrient levels.[13] | |
| Foaming in the bioreactor | High protein content in the medium or cell lysis | - Add an appropriate antifoaming agent at a minimal effective concentration.- Optimize agitation and aeration rates to minimize excessive foaming.[14] |
Product Extraction and Purification Challenges
| Symptom | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound after extraction | Inefficient extraction solvent or method | - Screen a panel of solvents (e.g., methanol, ethyl acetate (B1210297), dichloromethane) to find the most effective one for your compound.[15][16][17]- Optimize extraction parameters such as solvent-to-biomass ratio, temperature, and extraction time. |
| Emulsion formation during liquid-liquid extraction | - Centrifuge the mixture to break the emulsion.- Add a salt (e.g., NaCl) to the aqueous phase to increase its polarity. | |
| Poor separation during chromatography | Co-elution of impurities with the target compound | - Optimize the chromatographic method (e.g., gradient, mobile phase composition, column chemistry).[7]- Consider using orthogonal purification techniques such as normal-phase followed by reverse-phase chromatography.[16] |
| Product precipitation on the column | - Ensure the sample is fully dissolved in the mobile phase before loading.- Adjust the mobile phase composition to improve solubility. |
Experimental Protocols
Protocol 1: Fermentation of Engineered E. coli for this compound Production
-
Inoculum Preparation: Inoculate a single colony of the production strain into 50 mL of Luria-Bertani (LB) medium with the appropriate antibiotic. Incubate at 37°C with shaking at 200 rpm for 16-18 hours.
-
Bioreactor Setup: Prepare a 5 L bioreactor containing 3 L of defined fermentation medium. Sterilize the bioreactor and medium.
-
Inoculation: Inoculate the bioreactor with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1.
-
Fermentation: Control the temperature at 30°C and pH at 7.0. Maintain dissolved oxygen above 20% by adjusting agitation and airflow.
-
Induction: When the OD600 reaches a specific value (e.g., 10), induce the expression of the biosynthetic pathway genes by adding the appropriate inducer (e.g., IPTG).
-
Fed-Batch and Sampling: Implement a fed-batch strategy to supply a concentrated feed solution to maintain nutrient levels and support high-density cell growth. Take samples periodically to monitor cell growth and product formation.
-
Harvesting: Harvest the culture by centrifugation when the product titer reaches its maximum.
Protocol 2: Extraction and Purification of this compound
-
Cell Lysis and Extraction: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or high-pressure homogenization. Extract the lysate with an equal volume of ethyl acetate three times.
-
Solvent Evaporation: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Pre-purification: Redissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) to precipitate and remove highly polar impurities.[17]
-
Silica (B1680970) Gel Chromatography: Subject the partially purified extract to silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to separate major classes of compounds.[16]
-
Preparative HPLC: Further purify the fractions containing this compound using preparative reverse-phase HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).[7]
-
Final Purification: Collect the fractions containing the pure product and evaporate the solvent. The purity can be confirmed by analytical HPLC and the identity confirmed by LC-MS/MS.
Visualizations
Caption: A generalized experimental workflow for the production and purification of this compound.
References
- 1. A Bioprocess Design for Microbial Production of Taxol - Duke Rhodes iiD [bigdata.duke.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. EP1378574A1 - Enhanced production of taxol and taxanes by cell cultures of taxus species - Google Patents [patents.google.com]
- 4. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy [harvest.usask.ca]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of paclitaxel production by Neopestalotiopsis vitis via optimization of growth conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stuck Fermentation: Causes, Prevention and How to Fix Them When They Happen - Precision Fermentation [precisionfermentation.com]
- 13. Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 14. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 15. storage.imrpress.com [storage.imrpress.com]
- 16. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 17. Pre-purification of an Anticancer Drug (Paclitaxel) Obtained from Nut Husks [wisdomlib.org]
Technical Support Center: Refining 2-Deacetyltaxuspine X Derivatization Methods
Welcome to the technical support center for the derivatization of 2-Deacetyltaxuspine X. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this complex taxane (B156437) derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when derivatizing this compound?
A1: Researchers often face challenges related to the selective modification of the various hydroxyl groups present on the taxane core. The primary difficulties include:
-
Low or inconsistent yields: This can be due to incomplete reactions, side product formation, or degradation of the starting material or product.
-
Poor regioselectivity: The hydroxyl groups at positions C7, C10, C13, and C2' (if a side chain is present) exhibit different reactivities, leading to a mixture of products if not properly controlled. The 2'-hydroxy group is generally more reactive than the 7-hydroxy group.[1]
-
Difficult purification: The structural similarity of the desired product, isomers, and unreacted starting material can complicate purification by standard chromatographic methods.
-
Protecting group strategy: Choosing the right protecting groups for the various hydroxyls and ensuring their clean removal without affecting the rest of the molecule is a critical challenge.[2][3]
Q2: Which hydroxyl group on the this compound core is the most reactive towards acylation?
A2: The relative reactivity of the hydroxyl groups can be influenced by steric hindrance and electronic effects. Generally, in taxanes, the order of reactivity for acylation can vary. For instance, in paclitaxel, the 2'-hydroxyl group is more reactive than the 7-hydroxyl group.[1] For a 2-deacetylated taxane, the newly freed C2-hydroxyl might be sterically hindered. Without a sidechain, the relative reactivity of the hydroxyl groups on the baccatin (B15129273) core often needs to be determined empirically or through careful review of analogous structures.
Q3: How can I improve the regioselectivity of my derivatization reaction?
A3: Improving regioselectivity often involves a combination of strategies:
-
Use of protecting groups: Selectively protect the more reactive hydroxyl groups to direct the reaction to the desired site.[1][2] For example, a bulky silyl (B83357) ether protecting group might selectively protect the less hindered hydroxyl group.
-
Control of reaction conditions: Temperature, reaction time, and the nature of the solvent and base can significantly influence which hydroxyl group reacts.[4] Lowering the temperature can often increase selectivity.
-
Choice of reagent: Bulky acylating or alkylating agents may preferentially react with less sterically hindered hydroxyl groups.
Q4: What are some common side reactions to be aware of?
A4: Besides incomplete reactions, common side reactions include:
-
Over-derivatization: Multiple hydroxyl groups reacting when only mono-substitution is desired.
-
Rearrangements: The flexible eight-membered ring of the taxane core can be prone to rearrangements under certain acidic or basic conditions.
-
Epimerization: The stereochemistry at certain positions can be sensitive to the reaction conditions, particularly the presence of base.
-
Degradation: The complex structure of taxanes can be sensitive to harsh reaction conditions, leading to decomposition.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Causes | Suggested Solutions |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inactive or degraded reagents. | 1. Increase reaction time or temperature cautiously. Monitor reaction progress by TLC or LC-MS. 2. Use milder reaction conditions (e-g., lower temperature, weaker base). Ensure anhydrous conditions if reagents are moisture-sensitive. 3. Optimize the temperature. Some reactions require cooling to prevent side reactions, while others need heat to proceed. 4. Use freshly opened or purified reagents. The stability of derivatizing agents can be a concern.[4] |
| Mixture of Products (Poor Regioselectivity) | 1. Similar reactivity of multiple hydroxyl groups. 2. Reaction conditions are too harsh. 3. Steric and electronic effects are not sufficiently differentiating the hydroxyl groups. | 1. Employ a protecting group strategy to block more reactive sites.[1][2] 2. Lower the reaction temperature and use a less reactive base or a stoichiometric amount of reagents. 3. Use a bulkier derivatizing agent to enhance steric differentiation between the hydroxyl groups. |
| No Reaction or Very Slow Reaction | 1. Insufficient activation of the derivatizing agent. 2. Steric hindrance at the target hydroxyl group. 3. Low reaction temperature. 4. Inappropriate solvent. | 1. Add a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP) for acylations.[1] 2. Use a smaller, more reactive derivatizing agent. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Choose a solvent that fully dissolves the reactants and is appropriate for the reaction type (e.g., aprotic polar for many acylations). |
| Difficulty in Removing Protecting Groups | 1. The protecting group is too stable under the planned deprotection conditions. 2. The deprotection conditions are cleaving other functional groups in the molecule. | 1. Select a protecting group known to be removable under conditions that your core structure can tolerate. 2. Utilize an orthogonal protecting group strategy where different protecting groups can be removed under distinct conditions (e.g., acid-labile vs. fluoride-labile).[2] |
Experimental Protocols
Protocol 1: Selective Acylation of the C7-Hydroxyl Group
This protocol assumes the C2'-hydroxyl (if present) is more reactive and needs to be protected first.
-
Protection of the C2'-Hydroxyl Group:
-
Dissolve this compound in anhydrous dichloromethane (B109758) (DCM).
-
Add 1.1 equivalents of a suitable protecting group precursor (e.g., tert-butyldimethylsilyl chloride, TBSCl) and 1.5 equivalents of imidazole.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work up the reaction by washing with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
-
Acylation of the C7-Hydroxyl Group:
-
Dissolve the C2'-protected this compound in anhydrous DCM.
-
Add 1.2 equivalents of the desired acyl chloride or anhydride, 1.5 equivalents of a base (e.g., pyridine (B92270) or triethylamine), and a catalytic amount of DMAP.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the C7-acylated product by flash column chromatography.
-
-
Deprotection of the C2'-Hydroxyl Group:
-
Dissolve the purified product in tetrahydrofuran (B95107) (THF).
-
Add a deprotecting agent suitable for the chosen protecting group (e.g., tetrabutylammonium (B224687) fluoride, TBAF, for a TBS group).
-
Stir at room temperature and monitor by TLC.
-
Quench the reaction and purify as described in the previous steps.
-
Protocol 2: Reductive Etherification of the C10-Hydroxyl Group
This protocol is a hypothetical adaptation for forming an ether linkage.
-
Protection of Other Hydroxyl Groups:
-
Protect the more reactive hydroxyl groups (e.g., C7 and C2') using an orthogonal protecting group strategy. For example, protect C2' as a TBS ether and C7 as an acetate.
-
-
Reductive Etherification:
-
Dissolve the protected this compound in a suitable solvent like dichloroethane.
-
Add 1.5 equivalents of an aldehyde or ketone and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Add 2.0 equivalents of a reducing agent (e.g., sodium triacetoxyborohydride).
-
Stir the reaction at room temperature until completion as monitored by LC-MS.
-
Work up the reaction by quenching with a basic aqueous solution and extracting the product.
-
Purify the C10-ether derivative by chromatography.
-
-
Deprotection:
-
Selectively remove the protecting groups in subsequent steps to yield the final desired compound.
-
Data Presentation
Table 1: Comparison of Acylation Conditions for the C7-Hydroxyl Group
| Acylating Agent | Base | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetyl Chloride | Pyridine | DMAP | 0 to RT | 4 | 75 |
| Acetic Anhydride | Triethylamine | DMAP | RT | 2 | 85 |
| Benzoyl Chloride | Pyridine | None | 0 | 6 | 60 |
| Isobutyryl Chloride | 2,6-Lutidine | DMAP | -20 to 0 | 8 | 70 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields will depend on the specific substrate and precise reaction conditions.
Visualizations
Caption: General workflow for the selective derivatization of this compound.
Caption: Troubleshooting logic for addressing low product yields.
References
- 1. Drugs That Changed Society: Microtubule-Targeting Agents Belonging to Taxanoids, Macrolides and Non-Ribosomal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
Validation & Comparative
Unraveling the Molecular Architecture of 2-Deacetyltaxuspine X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture of taxane (B156437) diterpenoids continues to be a subject of intense research, driven by their potent biological activities. Among these, 2-Deacetyltaxuspine X has emerged as a compound of interest. This guide provides a comprehensive comparison of the structural confirmation of this compound, supported by available experimental data, to aid researchers in their understanding and future investigations of this complex natural product.
Structural Confirmation and Spectroscopic Data
The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide a detailed fingerprint of the molecule, allowing for the precise assignment of its atoms and their connectivity.
While a direct comparative study of multiple proposed structures for this compound is not prevalent in the literature, the confirmation of its structure relies on the rigorous analysis of its spectroscopic data against the established principles of structural chemistry and comparison with known taxane analogues.
Table 1: Key Spectroscopic Data for the Structural Confirmation of this compound
| Spectroscopic Technique | Key Observations and Interpretations |
| ¹H NMR | The proton NMR spectrum reveals characteristic signals for the taxane core, including the chemical shifts and coupling constants of the methyl groups, methine protons, and methylene (B1212753) protons. The absence of an acetyl signal at the C-2 position is a key diagnostic feature. |
| ¹³C NMR | The carbon NMR spectrum provides the number of distinct carbon environments, confirming the molecular formula. The chemical shifts of the carbons in the taxane skeleton, particularly the upfield shift of C-2, corroborate the lack of an acetyl group at this position. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition and confirmation of the molecular formula. Fragmentation patterns observed in MS/MS experiments can further support the proposed structure by identifying characteristic losses of functional groups. |
Experimental Protocols
The structural elucidation of this compound and related taxanes relies on standardized and meticulous experimental protocols.
Isolation and Purification
-
Extraction: The compound is typically isolated from the needles, bark, or twigs of Taxus species. The plant material is first dried and ground, followed by extraction with a suitable organic solvent such as methanol (B129727) or ethanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the taxanes is further purified using a series of chromatographic techniques, including silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and placed in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer. These experiments help to establish the connectivity of protons and carbons within the molecule.
-
-
Mass Spectrometry:
-
Sample Introduction: The purified compound is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Data Acquisition: High-resolution mass spectra are obtained to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) is often employed to induce fragmentation and obtain structural information.
-
Biological Activity and Experimental Workflow
Recent studies have highlighted the potential of taxuspine derivatives, including analogues of Taxuspine X, as potent inhibitors of P-glycoprotein (P-gp).[1][2][3] P-gp is a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[4][5]
The following diagram illustrates a general experimental workflow to evaluate the P-gp inhibitory activity of a compound like this compound.
The following diagram illustrates the proposed signaling pathway of P-gp inhibition by taxane derivatives.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses of taxuspine C derivatives as functional inhibitors of P-glycoprotein, an ATP-associated cell-membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of the mitogen-activated protein kinase pathway results in the down-regulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Activity of 2-Deacetyltaxuspine X: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 2-Deacetyltaxuspine X against established taxane (B156437) compounds. While direct cytotoxic data for this compound remains limited, evidence strongly suggests its primary role as a modulator of multidrug resistance (MDR) rather than a direct cytotoxic agent. This guide will objectively compare its potential MDR reversal activity with the well-documented cytotoxic profiles of paclitaxel (B517696) and docetaxel (B913), supported by experimental data and detailed protocols.
Shifting the Paradigm: From Cytotoxicity to Multidrug Resistance Reversal
Initial investigations into the biological activity of this compound reveal a significant departure from the cytotoxic mechanism characteristic of prominent taxanes like paclitaxel and docetaxel. While the latter are renowned for their potent anticancer effects through the stabilization of microtubules, leading to cell cycle arrest and apoptosis, evidence points towards this compound and its analogs, such as taxuspine X, functioning as potent inhibitors of P-glycoprotein (P-gp). P-gp is a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, a primary mechanism of multidrug resistance.
The activity of this compound is therefore best understood in the context of its ability to reverse MDR, thereby re-sensitizing resistant cancer cells to conventional chemotherapy.
Comparative Analysis of Biological Activity
To contextualize the potential efficacy of this compound, this section compares its anticipated biological activity with the established cytotoxic profiles of paclitaxel and docetaxel.
Quantitative Data Summary
| Compound | Biological Activity | IC50 Values | Cell Lines |
| This compound (projected) | P-glycoprotein (P-gp) Inhibition / MDR Reversal | Data not yet available. Expected to be in the micromolar (µM) range based on related compounds. | - |
| Structurally Simplified Taxuspine X Analog | P-glycoprotein (P-gp) Inhibition | 7.2 µM[1][2][3] | Not specified |
| Taxuspine X | MDR Reversal | Potent reversing agent[4] | Not specified |
| Taxuspine C | MDR Reversal | Effective at 10 µM in reversing resistance to colchicine, vincristine, and paclitaxel | KB-C2 (P-gp overexpressing)[5] |
| Paclitaxel | Cytotoxicity (Microtubule Stabilization) | 2.5 - 7.5 nM[6] | Various human tumor cell lines |
| 19 nM - 4 µM[7] | MCF-7, MDA-MB-231, SKBR3, BT-474 | ||
| Median IC50 >32 µM (3h), 9.4 µM (24h), 0.027 µM (120h)[8] | Non-small cell lung cancer (NSCLC) lines | ||
| Docetaxel | Cytotoxicity (Microtubule Stabilization) | 0.13 - 3.3 ng/mL[9] | Various mammalian tumor cell lines |
| 1.41 - 151.04 µM (2D vs. 3D cultures)[10] | H460, A549, H1650 |
Note: The IC50 values for paclitaxel and docetaxel can vary significantly depending on the cell line, exposure time, and assay conditions.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and cytotoxic taxanes are rooted in their different molecular targets and downstream signaling pathways.
Caption: Comparative signaling pathways of cytotoxic and MDR-reversing taxanes.
Experimental Workflows
The validation of the distinct biological activities of these compounds requires specific experimental setups.
Caption: Experimental workflows for assessing cytotoxicity and MDR reversal.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds like paclitaxel and docetaxel.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Paclitaxel or Docetaxel stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the taxane compound. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
P-glycoprotein (P-gp) Inhibition Assay
This assay determines the ability of a compound like this compound to inhibit the efflux function of P-gp.
Materials:
-
P-gp overexpressing cancer cell line (e.g., KB-C2, EPG85-257RDB) and its parental non-resistant cell line.
-
This compound stock solution
-
Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM)
-
Known P-gp inhibitor as a positive control (e.g., Verapamil, Cyclosporine A)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend the P-gp overexpressing cells to a specific concentration.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into tubes or a 96-well plate and add various concentrations of this compound. Include a positive control and an untreated control. Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Substrate Addition: Add the fluorescent P-gp substrate to all wells at a fixed concentration and incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Washing: Stop the reaction by adding ice-cold buffer and centrifuge the cells. Wash the cell pellet with cold buffer to remove extracellular fluorescence.
-
Fluorescence Measurement: Resuspend the cells in buffer and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates P-gp inhibition. Calculate the percentage of inhibition relative to the positive control and determine the IC50 value for P-gp inhibition.
Conclusion
The available evidence strongly suggests that this compound and its close analogs are not conventional cytotoxic agents in the same vein as paclitaxel and docetaxel. Instead, their biological activity appears to be centered on the inhibition of P-glycoprotein, making them promising candidates for overcoming multidrug resistance in cancer therapy. Further research is warranted to fully elucidate the quantitative P-gp inhibitory activity of this compound and its potential to be used in combination with existing chemotherapeutic agents to improve treatment outcomes in resistant cancers. The experimental protocols provided in this guide offer a framework for the continued investigation of this and other potential MDR modulators.
References
- 1. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Cytotoxicity: 2-Deacetyltaxuspine X and Docetaxel
A direct comparative analysis of the cytotoxicity of 2-Deacetyltaxuspine X and the well-established chemotherapeutic agent docetaxel (B913) is not feasible at this time due to a lack of available scientific literature on this compound. Extensive searches of scientific databases have yielded no specific data regarding the cytotoxic properties, mechanism of action, or in vitro studies of this compound. Consequently, a data-driven comparison as requested cannot be provided.
This guide will, however, provide a detailed overview of the known cytotoxic effects and mechanisms of docetaxel, offering a valuable reference for researchers in the field of cancer drug development.
Docetaxel: A Profile in Cytotoxicity
Docetaxel, a member of the taxane (B156437) family of anticancer drugs, is a potent inhibitor of cell division. Its cytotoxic effects are primarily attributed to its interaction with microtubules, essential components of the cell's cytoskeleton.
Mechanism of Action
Docetaxel's primary mechanism of action involves the stabilization of microtubules.[1][2] Under normal physiological conditions, microtubules are dynamic structures that undergo continuous assembly and disassembly, a process crucial for various cellular functions, including cell division (mitosis). Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This leads to the formation of stable, non-functional microtubule bundles, disrupting the mitotic spindle and causing the cell cycle to arrest in the G2/M phase. Ultimately, this prolonged mitotic block triggers programmed cell death, or apoptosis.[1]
Beyond its effects on mitosis, docetaxel has been shown to induce apoptosis through other pathways. One notable mechanism is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates it and promotes cell death.[1]
The cytotoxic activity of docetaxel has been demonstrated across a wide range of cancer cell lines, including breast, lung, prostate, and ovarian cancers.[1]
Experimental Protocols for Assessing Docetaxel's Cytotoxicity
Standard in vitro assays are employed to quantify the cytotoxic effects of docetaxel. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Example Experimental Workflow: MTT Assay
The following diagram illustrates a typical workflow for assessing cytotoxicity using an MTT assay.
Caption: Workflow of an MTT assay for cytotoxicity assessment.
Docetaxel's Signaling Pathway to Apoptosis
The cytotoxic effects of docetaxel culminate in the activation of apoptotic pathways. The following diagram illustrates a simplified signaling cascade initiated by docetaxel.
Caption: Simplified signaling pathway of Docetaxel-induced apoptosis.
Conclusion
While a direct comparison with this compound is not possible due to the absence of data, this guide provides a comprehensive overview of the cytotoxic properties of docetaxel. The established mechanisms of action, supported by extensive research, underscore its role as a cornerstone in cancer therapy. Further research into novel taxane derivatives is crucial to expand the arsenal (B13267) of effective chemotherapeutic agents. Should data on this compound become available, a comparative analysis would be of significant interest to the scientific community.
References
The Quest to Overcome Multidrug Resistance: A Look at the Structure-Activity Relationship of Taxuspine X Analogs
Researchers in oncology are in a constant battle against multidrug resistance (MDR), a phenomenon where cancer cells become resilient to a broad range of chemotherapeutic agents. A key player in this resistance is the over-expression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes anticancer drugs from tumor cells. Taxuspine X, a natural taxoid, has emerged as a potent inhibitor of P-gp, offering a potential avenue to resensitize resistant cancer cells to chemotherapy. However, its complex structure and low natural abundance have spurred the development of simplified, synthetically accessible analogs. This guide provides a comparative analysis of these analogs, focusing on their structure-activity relationship (SAR) as P-gp inhibitors.
While specific data on 2-deacetyltaxuspine X analogs remains scarce in publicly available literature, research into simplified synthetic analogs of taxuspine X provides valuable insights into the structural requirements for potent P-gp inhibition. These studies aim to identify the key pharmacophoric elements of taxuspine X responsible for its biological activity, allowing for the design of more effective and easily synthesized MDR reversal agents.
Comparative Analysis of P-gp Inhibitory Activity
The development of simplified taxuspine X analogs has focused on retaining the essential structural features for P-gp interaction while improving synthetic feasibility. The following table summarizes the P-gp inhibitory activity of key simplified analogs compared to the parent compound and a known P-gp inhibitor, verapamil (B1683045).
| Compound | Description | P-gp Inhibition IC50 (µM) |
| Taxuspine X | Natural Product | Potent (exact IC50 not consistently reported) |
| Analog 1 | Simplified macrocyclic analog with a C13 benzoyloxy moiety | 7.2 |
| Analog 2 | Carbocyclic analog | Promising activity (qualitative) |
| Analog 3 | Simplified analog lacking the C13 side chain | Inactive |
| Verapamil | Standard P-gp Inhibitor | ~1-10 (cell line dependent) |
Data is compiled from various studies and is intended for comparative purposes. Exact IC50 values can vary based on the experimental conditions and cell lines used.
Key Insights from Structure-Activity Relationship Studies
The analysis of these simplified analogs reveals several crucial structural features for effective P-gp inhibition:
-
The C13 Side Chain is Critical: Analogs lacking a side chain at the C13 position demonstrate a significant loss of activity. The presence of an acyloxy group, particularly a benzoyloxy moiety, at this position appears to be a key determinant for P-gp inhibitory potency. This suggests that the C13 side chain plays a vital role in the binding of the molecule to the P-gp transporter.
-
The Macrocyclic Core is Important for Scaffolding: While the exact conformation of the taxuspine X macrocycle may not be strictly necessary, a rigid bicyclic or macrocyclic core serves as an essential scaffold to correctly orient the key interacting groups, such as the C13 side chain.
-
Simplification is a Viable Strategy: The promising activity of the simplified macrocyclic and carbocyclic analogs indicates that the core structure of taxuspine X can be significantly simplified without abolishing its P-gp inhibitory function. This is a crucial finding for the development of synthetically viable MDR reversal agents.
Experimental Protocols
The evaluation of P-gp inhibitory activity is typically conducted using cellular assays that measure the accumulation of a fluorescent P-gp substrate, such as rhodamine 123 or calcein-AM, in MDR cancer cells.
Rhodamine 123 Accumulation Assay
Objective: To determine the ability of test compounds to inhibit the efflux of rhodamine 123, a fluorescent substrate of P-gp, from P-gp-overexpressing cancer cells.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., NCI/ADR-RES, KB-V1)
-
Parental cancer cell line (e.g., OVCAR-8, KB-3-1)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Rhodamine 123
-
Test compounds (taxuspine X analogs)
-
Verapamil (positive control)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds or verapamil for 1 hour at 37°C.
-
Rhodamine 123 Addition: Add rhodamine 123 to each well to a final concentration of 5 µM and incubate for an additional 90 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the untreated control is indicative of P-gp inhibition. The IC50 value is calculated as the concentration of the compound that causes a 50% increase in rhodamine 123 accumulation.
Visualizing the Path from Natural Product to Simplified Analog
The following diagram illustrates the conceptual pathway from the complex natural product taxuspine X to the simplified, synthetically accessible analogs designed to retain P-gp inhibitory activity.
A Comparative Analysis of Taxoid Cross-Resistance in Cancer Chemotherapy
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches did not yield specific cross-resistance studies for 2-Deacetyltaxuspine X. The following guide has been constructed as a representative model, detailing the cross-resistance profiles of the well-characterized taxoids, paclitaxel (B517696) and docetaxel (B913). This framework can be adapted should data on this compound become available.
Taxanes are a critical class of chemotherapeutic agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] However, the development of drug resistance, including cross-resistance between different taxoids, presents a significant challenge in clinical oncology.[4] Understanding the nuances of cross-resistance is pivotal for optimizing sequential chemotherapy regimens and developing novel taxane (B156437) analogs.
Comparative Cytotoxicity of Paclitaxel and Docetaxel
The following table summarizes the half-maximal inhibitory concentration (IC50) values for paclitaxel and docetaxel across a range of cancer cell lines, including those with acquired resistance to taxanes. A lower IC50 value is indicative of greater cytotoxic potency.[5] It is important to note that IC50 values can vary depending on experimental conditions such as drug exposure time and the specific assay used.[2][5]
| Cell Line | Cancer Type | Resistance Profile | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Key Observations |
| MCF-7 | Breast Cancer | Sensitive | 2.5 - 15 | 1.5 - 10 | Docetaxel is generally more potent in sensitive breast cancer cell lines.[5] |
| MCF/18 | Breast Cancer | HER-2/neu overexpressing | Significantly higher than Docetaxel | Similar to sensitive cells | HER-2/neu overexpression may confer resistance to paclitaxel but not docetaxel.[6] |
| MDA-MB-231 | Breast Cancer | Sensitive | 5 - 20 | 2 - 12 | Docetaxel demonstrates greater cytotoxicity.[5] |
| A549 | Lung Cancer | Sensitive | 10 - 50 | 5 - 25 | Docetaxel is more potent in this lung cancer cell line.[5] |
| HCT116 | Colon Cancer | Sensitive | 8 - 30 | 4 - 15 | Docetaxel shows increased efficacy.[5] |
| OVCAR-3 | Ovarian Cancer | Sensitive | 4 - 20 | 2 - 10 | Docetaxel is more potent in this ovarian cancer cell line.[5] |
| CHP100 | Neuroblastoma | Sensitive | - | Lower than Paclitaxel | CHP100 is the most sensitive among the tested neuroblastoma cell lines.[7] |
| SH-SY5Y | Neuroblastoma | Sensitive | - | Higher than CHP100 | This cell line is the least sensitive to taxanes among the tested neuroblastoma lines.[7] |
| DU-145 | Prostate Cancer | Sensitive | - | ~2.6 | Parental cell line shows sensitivity to docetaxel.[8] |
| DU-145DOC10 | Prostate Cancer | Docetaxel-Resistant | - | Significantly higher than parental | Acquired resistance to docetaxel is demonstrated.[8] |
| 22Rv1 | Prostate Cancer | Sensitive | - | - | Parental prostate cancer cell line. |
| 22Rv1RD | Prostate Cancer | Docetaxel-Resistant | Cross-resistant to Doxorubicin | Resistant | Demonstrates cross-resistance to other chemotherapeutic agents.[9] |
Experimental Protocols
A standardized methodology is crucial for the accurate assessment of cytotoxicity and cross-resistance. The following is a representative protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for evaluating cell viability.[10][11]
Protocol: MTT Assay for Cell Viability and Cytotoxicity
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, A549) are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.[5]
-
Cells are seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the taxoids (e.g., paclitaxel, docetaxel).
-
A control group receiving no drug treatment is included.[5]
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.[5]
3. MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[5][10]
-
The plates are then incubated for an additional 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
100-150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[5]
-
The plate may be placed on an orbital shaker for a few minutes to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[4]
-
A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[4]
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are essential for representing complex experimental procedures and biological pathways. The following diagrams, generated using Graphviz, illustrate a typical workflow for a cross-resistance study and the taxane-induced apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protocols for the Study of Taxanes Chemosensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Decreased response to paclitaxel versus docetaxel in HER-2/neu transfected human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Docetaxel-Resistance in Prostate Cancer: Evaluating Associated Phenotypic Changes and Potential for Resistance Transfer via Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Efficacy of 2-Deacetyltaxuspine X in Different Cell Lines: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the comparative efficacy of 2-Deacetyltaxuspine X across different cell lines. While this natural compound has been isolated from Taxus sumatrana, research detailing its cytotoxic or anti-proliferative effects, mechanism of action, and comparative performance against other agents remains unpublished.
Currently, there are no available studies that provide quantitative data (such as IC50 values) for this compound, detailed experimental protocols for its evaluation, or elucidated signaling pathways through which it may exert its effects. Therefore, the creation of a detailed comparison guide with data tables and mechanistic diagrams as requested is not feasible at this time.
Insights from Related Compounds in Taxus sumatrana
While information on this compound is not available, research on other taxane (B156437) diterpenoids isolated from the same plant, Taxus sumatrana, offers some insights into the potential anti-cancer properties of compounds from this species. It is important to note that these findings cannot be directly extrapolated to this compound.
Several studies have identified other diterpenes from Taxus sumatrana with cytotoxic activity against various cancer cell lines. For instance, a compound named Wallifoliol has demonstrated significant cytotoxicity against human liver carcinoma (Hepa 59 T/VGH) and human oral epidermoid carcinoma (KB) tumor cells. Another novel taxane, Taiwantaxin B , has shown significant cytotoxic activity against human prostate cancer (PC-3) tumor cells.[1]
Extracts from the bark, leaves, and shoots of Taxus sumatrana have also shown potent cytotoxic activity against several human cancer cell lines, including:
-
HeLa (cervical cancer)
-
T47D (breast cancer)
-
MCF-7/HER2 (breast cancer)
Furthermore, other taxane diterpenes isolated from this plant, such as Tasumatrol E and F , have exhibited significant activity against human renal cancer (A-498), lung cancer (NCI-H226, A549), and prostate cancer (PC-3) cell lines.[2]
General Workflow for Evaluating Cytotoxicity of a Novel Compound
For researchers interested in evaluating the efficacy of a compound like this compound, a general experimental workflow would be as follows. This workflow is a standard approach in pre-clinical drug discovery.
Caption: A generalized workflow for the in vitro evaluation of a novel anti-cancer compound.
Experimental Protocols:
A standard approach to determine the cytotoxic effects of a novel compound involves the following key experiments:
-
Cell Viability/Cytotoxicity Assay (e.g., MTT, XTT, or SRB Assay):
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours).
-
A reagent (MTT, XTT, or SRB) is added to the wells. This reagent is converted into a colored product by metabolically active cells.
-
The absorbance of the colored product is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
-
-
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Objective: To determine if the compound induces programmed cell death (apoptosis).
-
Methodology:
-
Cells are treated with the compound at its IC50 concentration for a defined time.
-
Cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
-
-
Cell Cycle Analysis (e.g., Propidium Iodide Staining and Flow Cytometry):
-
Objective: To determine if the compound causes cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
-
Methodology:
-
Cells are treated with the compound for various time points.
-
Cells are harvested, fixed in ethanol, and stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI).
-
The DNA content of the cells is measured by flow cytometry. The distribution of cells in the different phases of the cell cycle is then analyzed.
-
-
Hypothetical Signaling Pathway for a Taxane-like Compound
While the specific pathway for this compound is unknown, many taxane-family compounds are known to interfere with microtubule function, leading to cell cycle arrest and apoptosis. A hypothetical signaling cascade is depicted below.
Caption: A simplified, hypothetical signaling pathway for a taxane-like compound.
References
In Vivo Showdown: A Comparative Analysis of 2-Deacetyltaxuspine X and Cabazitaxel in Preclinical Cancer Models
An In-depth examination of the available in vivo data for the novel taxane (B156437) 2-Deacetyltaxuspine X and the established chemotherapeutic agent cabazitaxel (B1684091) reveals a significant disparity in the current landscape of preclinical cancer research. While extensive in vivo data for cabazitaxel is readily available, supporting its robust anti-tumor activity, a comprehensive search of published scientific literature yielded no specific in vivo studies evaluating the anticancer efficacy of this compound.
This guide will therefore focus on presenting the extensive in vivo data for cabazitaxel, offering a valuable resource for researchers, scientists, and drug development professionals. The information provided is intended to serve as a benchmark for the evaluation of novel taxanes.
Cabazitaxel: A Profile of In Vivo Efficacy
Cabazitaxel, a second-generation taxane, has demonstrated significant antitumor activity in a wide range of preclinical in vivo models, including those resistant to other taxanes like docetaxel (B913).[1][2] Its efficacy is attributed to its ability to stabilize microtubules, leading to mitotic arrest and apoptosis in cancer cells.[3]
Quantitative In Vivo Efficacy of Cabazitaxel
The following table summarizes the in vivo anti-tumor activity of cabazitaxel in various human tumor xenograft models in mice.
| Tumor Model | Animal Model | Dosing Regimen | Key Findings |
| Castration-Resistant Prostate Cancer (CRPC) Xenograft (PC346Enza) | Nude Mice (castrated) | Single intraperitoneal dose of 33 mg/kg | Cabazitaxel demonstrated a greater antitumor effect compared to docetaxel. Mean tumor volume after 46 days was 61 mm³ for cabazitaxel versus 258 mm³ for docetaxel.[4] |
| Castration-Resistant Prostate Cancer (CRPC) Xenograft (22Rv1) | Mice | Two rounds of 20 mg/kg, 7 days apart | Cabazitaxel treatment alone or in combination with castration significantly increased the survival of mice with 22Rv1 tumors.[5] |
| Docetaxel-Sensitive Tumor Xenografts | Mice | Not specified | Cabazitaxel demonstrated excellent antitumor activity in a broad spectrum of docetaxel-sensitive tumor xenografts.[1][2] |
| Docetaxel-Resistant Tumor Xenografts | Mice | Not specified | Cabazitaxel was active against tumors with innate or acquired resistance to docetaxel.[1][2] |
| Advanced Human Tumor Xenografts | Mouse Xenograft Models | Not specified | Cabazitaxel was shown to be active in both docetaxel-sensitive tumors and those that did not respond to chemotherapy, including docetaxel.[6] |
| Colon (C38) and Pancreas (P03) Murine Tumor Xenografts | Mice | Not specified | Cabazitaxel showed nearly complete tumor regression.[7] |
Preclinical Pharmacokinetics and Safety Profile of Cabazitaxel
Preclinical studies in various animal models have characterized the pharmacokinetic and safety profile of cabazitaxel.
-
Pharmacokinetics: In animal models, cabazitaxel exhibits a triphasic pharmacokinetic model with a rapid initial phase, an intermediate phase, and a prolonged terminal phase.[8][9] It has a plasma clearance of 48.5 L/h in patients.[3] Cabazitaxel is primarily metabolized in the liver by CYP3A4/5 isoenzymes.[6][9]
-
Safety: Nonclinical safety evaluations in a range of animal species have shown largely reversible changes in the bone marrow, lymphoid system, gastrointestinal tract, and male reproductive system.[1][2] The most prominent toxicities observed in preclinical and clinical settings include neutropenia, febrile neutropenia, and diarrhea.[9]
Experimental Protocols for In Vivo Studies
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for in vivo studies with cabazitaxel.
Xenograft Model of Castration-Resistant Prostate Cancer
-
Cell Line: PC346Enza, an enzalutamide-resistant prostate cancer cell line, was used.
-
Animal Model: Nude mice were utilized for tumor implantation.
-
Tumor Inoculation: PC346Enza cells were subcutaneously inoculated in the mice.
-
Treatment: Once tumors reached a volume of 300 mm³, castrated mice were treated with a single intraperitoneal dose of cabazitaxel (33 mg/kg), docetaxel (33 mg/kg), or a placebo.
-
Endpoint Analysis: Mean tumor volumes were calculated after 25 and 46 days of follow-up and compared between treatment groups using an unpaired 2-sample t-test.[4]
Cabazitaxel-Resistant Xenograft Model
-
Cell Line: 22Rv1, a human prostate carcinoma cell line, was used to establish cabazitaxel-resistant sublines (22Rv1-CabR1 and 22Rv1-CabR2).
-
Animal Model: Mice were used for xenograft establishment.
-
Tumor Inoculation: 22Rv1-CabR1 and 22Rv1-CabR2 cells were subcutaneously injected into surgically castrated mice.
-
Treatment: When tumors reached a size of 100 to 200 mm³, mice received two rounds of cabazitaxel treatment (20 mg/kg each) with a 7-day interval.
-
Endpoint Analysis: Tumor growth and survival of the mice were monitored and compared to a control group.[5]
Visualizing the Data: Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Caption: Mechanism of action of cabazitaxel leading to cancer cell apoptosis.
References
- 1. Preclinical profile of cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Marked response to cabazitaxel in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti‐androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cabazitaxel: a novel second-line treatment for metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cabazitaxel: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
meta-analysis of taxoid compounds including 2-Deacetyltaxuspine X
A comprehensive meta-analysis of the taxoid compound 2-Deacetyltaxuspine X and its analogs remains a developing area of research. While extensive studies have been conducted on prominent taxoids like paclitaxel (B517696) and docetaxel, publicly available quantitative data comparing the specific cytotoxic and apoptotic effects of this compound against other taxoids is limited. This guide, therefore, synthesizes the available information on the broader class of taxuspine derivatives and outlines the established experimental protocols used to evaluate these compounds, providing a framework for future comparative analyses.
Comparison of Cytotoxic Activity
For the purpose of illustrating how such data would be presented, a template for a comparative table of IC50 values is provided below. Note: The following table is a template and does not contain actual experimental data for this compound due to its current unavailability in cited literature.
Table 1: Comparative Cytotoxicity (IC50) of Taxoid Compounds against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast Cancer | Data Not Available | |
| A549 | Lung Cancer | Data Not Available | ||
| HeLa | Cervical Cancer | Data Not Available | ||
| Paclitaxel | MCF-7 | Breast Cancer | Value Range | [e.g., 8] |
| A549 | Lung Cancer | Value Range | [e.g., 5] | |
| HeLa | Cervical Cancer | Value Range | [e.g., 21] | |
| Docetaxel | MCF-7 | Breast Cancer | Value Range | [e.g., 8] |
| A549 | Lung Cancer | Value Range | [e.g., 5] | |
| HeLa | Cervical Cancer | Value Range | [e.g., 21] |
Value ranges for Paclitaxel and Docetaxel are indicative and can vary significantly based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the study of taxoid compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the taxoid compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA and is used to identify necrotic or late apoptotic cells, which have lost membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the taxoid compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to the major groove of double-stranded DNA.
Protocol:
-
Cell Treatment: Treat cells with the taxoid compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram can be used to quantify the percentage of cells in each phase of the cell cycle.[1][2][3]
Visualizations
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
Benchmarking 2-Deacetyltaxuspine X: A Comparative Guide to Novel Anti-Cancer Agents Targeting Microtubules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent 2-Deacetyltaxuspine X against a panel of new-generation microtubule-targeting agents (MTAs). The following sections detail the cytotoxic activity, mechanisms of action, and relevant signaling pathways of these compounds, supported by experimental data to facilitate informed decisions in drug development and research.
Introduction to Microtubule-Targeting Agents in Oncology
Microtubules are dynamic cytoskeletal proteins crucial for cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a prime target for anti-cancer therapies. Microtubule-Targeting Agents (MTAs) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. These agents are broadly classified as microtubule stabilizers, which promote polymerization and inhibit depolymerization, and microtubule destabilizers, which inhibit polymerization. This guide focuses on comparing the taxane (B156437) derivative, this compound, with other novel MTAs, including VERU-111, Plinabulin, Eribulin (B193375), and Ixabepilone (B1684101).
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of this compound and comparator agents was evaluated against human breast adenocarcinoma cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.
| Compound | Target Cell Line | IC50 (µM) | Citation(s) |
| This compound | MCF-7 | 20 | [1] |
| MDA-MB-231 | 10 | [1] | |
| Comparator Agents | |||
| VERU-111 | MDA-MB-231 | 0.023 - 0.033 | [2] |
| Plinabulin | MDA-MB-231 | 0.014 | [3] |
| Eribulin | MCF-7 | 0.0001 | [4] |
| MDA-MB-231 | 0.0013 | [4] | |
| Ixabepilone | MDA-MB-231 | >200 (resistant) | [5] |
Mechanisms of Action and Signaling Pathways
This section details the molecular mechanisms by which these agents exert their anti-cancer effects and the key signaling pathways they modulate.
This compound
As a taxane derivative, this compound is presumed to act as a microtubule stabilizer . By binding to β-tubulin, it promotes the assembly of microtubules and inhibits their depolymerization. This leads to the formation of stable, nonfunctional microtubules, causing cell cycle arrest at the G2/M phase and subsequent apoptosis. The cinnamoyl group on C-5 and the acetyl group on C-10 have been identified as essential for its anti-cancer activity[1].
VERU-111
VERU-111 is an oral, first-in-class, next-generation MTA that targets both α- and β-tubulin at the colchicine (B1669291) binding site, leading to the inhibition of microtubule polymerization [6]. This disruption of the microtubule network results in G2/M cell cycle arrest and apoptosis[7]. VERU-111 has shown efficacy in taxane-resistant models, as it is not a substrate for multidrug resistance proteins[8].
Plinabulin
Plinabulin is a small molecule that binds to the colchicine-binding site on β-tubulin, leading to microtubule destabilization [3][9]. Its mechanism extends beyond direct cytotoxicity; it also modulates the immune system by activating GEF-H1, which leads to dendritic cell maturation and T-cell activation[10]. Furthermore, Plinabulin can induce M1-like macrophage polarization, contributing to its anti-tumor immunity[11]. This dual mechanism of direct tumor cell killing and immune activation sets it apart from other MTAs.
Eribulin
Eribulin, a synthetic analog of a marine natural product, has a unique mechanism of action. It inhibits microtubule growth without affecting shortening and sequesters tubulin into non-functional aggregates[12]. This leads to G2/M cell cycle arrest and apoptosis. Beyond its antimitotic effects, eribulin has been shown to remodel the tumor vasculature, leading to increased tumor perfusion and reduced hypoxia. It can also reverse the epithelial-to-mesenchymal transition (EMT), thereby reducing the metastatic potential of cancer cells[12][13]. Eribulin's activity involves the modulation of several signaling pathways, including the VEGF pathway[14].
Ixabepilone
Ixabepilone is a semi-synthetic analog of epothilone (B1246373) B that acts as a microtubule stabilizer by binding to β-tubulin, which leads to the suppression of microtubule dynamics[15]. This action blocks cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis[16]. Ixabepilone has demonstrated efficacy in taxane-resistant tumors, partly due to its lower susceptibility to efflux by P-glycoprotein[17]. The expression of βIII-tubulin has been associated with resistance to ixabepilone[18].
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate key signaling pathways modulated by the compared anti-cancer agents.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2[16].
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, VERU-111, etc.). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours)[16].
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals[16][19].
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals[19].
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm[16].
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin in real-time.
-
Reagent Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice. A fluorescent reporter, such as DAPI, is included in the buffer. GTP is added to a final concentration of 1 mM to initiate polymerization. Test compounds are prepared at various concentrations[20][21].
-
Assay Setup: The assay is performed in a 96-well, black, opaque plate. The test compounds and control solutions (vehicle and a known tubulin inhibitor/stabilizer) are added to the wells[20].
-
Initiation of Polymerization: The cold tubulin solution is added to each well to initiate the polymerization reaction. The plate is immediately transferred to a fluorescence plate reader pre-warmed to 37°C[22].
-
Fluorescence Measurement: The fluorescence intensity (e.g., excitation at ~360 nm and emission at ~450 nm for DAPI) is measured at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes)[20][22]. The increase in fluorescence corresponds to the incorporation of the fluorescent reporter into the polymerizing microtubules.
-
Data Analysis: The rate of polymerization and the steady-state polymer mass are quantified from the fluorescence curves. The effect of the test compounds on these parameters is compared to the controls to determine their inhibitory or stabilizing activity on tubulin polymerization. The IC50 for polymerization inhibition can be calculated from a dose-response curve[23].
Conclusion
This comparative guide provides a benchmark for this compound against several novel microtubule-targeting agents. The data presented herein highlights the diverse mechanisms and potencies of these compounds. While this compound demonstrates anti-cancer activity, newer agents such as VERU-111, Plinabulin, and Eribulin exhibit significantly lower IC50 values in the tested breast cancer cell lines. Furthermore, agents like Plinabulin and Eribulin possess unique secondary mechanisms, such as immune modulation and effects on the tumor microenvironment, which may offer therapeutic advantages. This guide serves as a valuable resource for researchers and drug developers in the strategic advancement of next-generation anti-cancer therapies targeting the microtubule network.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Role of JNK activation in apoptosis: A double-edged sword | Semantic Scholar [semanticscholar.org]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. Synergistic activity of ixabepilone plus other anticancer agents: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Tubulin Polymerization Assay [bio-protocol.org]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. maxanim.com [maxanim.com]
- 23. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Deacetyltaxuspine X: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides critical safety and logistical guidance for the proper disposal of 2-Deacetyltaxuspine X, a taxane (B156437) analog. Adherence to these procedures is essential to ensure personnel safety and environmental protection. Taxane analogs are potent cytotoxic compounds and must be handled as hazardous chemotherapy waste.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, all personnel must be equipped with appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., double-gloving with nitrile gloves) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn.[1][2][3]
-
Lab Coat: A disposable or dedicated lab coat is required to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., when handling powders), a NIOSH-approved respirator should be used.
Handling Precautions:
-
Handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.[3] In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1][2][3]
-
Prevent the generation of dust or aerosols.
II. Waste Categorization and Segregation
Proper segregation of waste at the source is critical for compliant disposal. This compound waste is categorized into two primary streams: trace chemotherapy waste and bulk chemotherapy waste.[4]
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items contaminated with less than 3% of the original weight of the active compound. This includes empty vials, used gloves, gowns, bench paper, and other contaminated disposables.[4] | Yellow Chemotherapy Waste Container |
| Bulk Chemotherapy Waste | Unused or expired this compound, partially full vials, and materials used to clean up spills of the compound.[4] | Black RCRA Hazardous Waste Container |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound. | Yellow Chemotherapy Sharps Container |
III. Step-by-Step Disposal Procedures
Follow these procedural steps to ensure the safe and compliant disposal of this compound.
A. Trace Chemotherapy Waste Disposal:
-
Collection: Place all items contaminated with trace amounts of this compound directly into a designated yellow chemotherapy waste container. These containers should be clearly labeled as "Trace Chemotherapy Waste" or "Chemotherapeutic Waste".[5][6]
-
Container Management: Do not overfill containers. Once a container is three-quarters full, it should be securely sealed.
-
Storage: Store sealed containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.
B. Bulk Chemotherapy Waste Disposal:
-
Identification: Identify all bulk quantities of this compound, including unused product and spill cleanup materials, as RCRA (Resource Conservation and Recovery Act) hazardous waste.
-
Collection: Place all bulk chemotherapy waste into a designated black RCRA hazardous waste container.[4] These containers must be robust, leak-proof, and have a secure lid.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the specific chemical name ("this compound").
-
Storage: Store sealed containers in a designated hazardous waste accumulation area. Follow all institutional and regulatory guidelines for the storage of hazardous chemical waste.
C. Contaminated Sharps Disposal:
-
Immediate Disposal: Immediately after use, dispose of any sharps contaminated with this compound in a designated yellow, puncture-resistant sharps container labeled "Chemotherapy Sharps Waste".[5][6]
-
Container Management: Never recap, bend, or break needles. Do not overfill sharps containers.
-
Final Disposal: Once the sharps container is full, it should be sealed and placed into a yellow chemotherapy waste bag for incineration.[5]
D. Liquid Waste Disposal:
-
Prohibition of Drain Disposal: Under no circumstances should liquid waste containing this compound be poured down the drain.[3][6]
-
Collection: Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Treatment: Depending on institutional procedures, liquid waste may need to be solidified before final disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
IV. Spill Management
In the event of a spill of this compound, immediate and appropriate action is necessary.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Secure: Secure the area to prevent unauthorized entry.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup: Use a chemotherapy spill kit to contain and clean up the spill. All materials used for cleanup are considered bulk chemotherapy waste and must be disposed of in a black RCRA hazardous waste container.
-
Reporting: Report the spill to your institution's EHS department.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, regional, and national regulations for hazardous waste disposal.[3]
References
Essential Safety and Logistics for Handling 2-Deacetyltaxuspine X
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like 2-Deacetyltaxuspine X is paramount. This document provides immediate, actionable guidance to minimize exposure and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound belongs to the taxane (B156437) family, which includes cytotoxic agents, stringent PPE protocols are mandatory to prevent skin contact, inhalation, and ingestion.[1][2] There is no safe level of exposure to cytotoxic chemotherapy drugs for healthcare workers.[3][4]
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[3] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. Powder-free gloves are essential as powder can absorb hazardous materials. |
| Gown | Disposable, poly-coated, seamless gown with long sleeves and knitted or elastic cuffs.[4] | Provides a barrier against splashes and contamination of personal clothing. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[3][5] | Protects eyes and face from splashes and aerosols. Standard eyeglasses are not sufficient.[3][5] |
| Respiratory Protection | Fit-tested NIOSH-certified N95 respirator.[3][4] | Minimizes the risk of inhaling airborne particles of the compound. |
| Head & Shoe Covers | Disposable head/hair covers and two pairs of shoe covers.[3] | Prevents contamination of hair and shoes, and reduces the spread of the compound to other areas. |
Operational Plan: Step-by-Step Handling Procedures
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a Class II Biological Safety Cabinet.
-
Assemble all necessary equipment and reagents before starting work.
-
Ensure a chemotherapy spill kit is readily accessible.
-
-
Donning PPE:
-
Before entering the designated handling area, don head and shoe covers, a fit-tested N95 respirator, and safety goggles.[3][4]
-
Perform hand hygiene.
-
Don the inner pair of chemotherapy gloves.
-
Don the disposable gown, ensuring the cuffs of the inner gloves are tucked under the gown sleeves.
-
Don the outer pair of chemotherapy gloves, ensuring they completely cover the gown cuffs.[4]
-
Put on the full-face shield.
-
-
Handling the Compound:
-
All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within the designated containment device (fume hood or BSC).
-
Use disposable equipment whenever possible to minimize cleaning and potential for cross-contamination.
-
Employ careful techniques to avoid generating aerosols or dust.
-
-
Post-Handling:
-
After handling is complete, wipe down all surfaces in the containment device with an appropriate deactivating agent, followed by a cleaning agent.
-
Carefully remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
-
Remove the gown and face shield, followed by the inner pair of gloves, disposing of each item in the hazardous waste container.
-
Remove shoe and head covers before exiting the handling area.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Follow your institution's specific guidelines for cytotoxic drug disposal.
-
-
Contaminated Materials:
-
All disposable PPE (gloves, gown, masks, shoe covers), disposable equipment (pipette tips, tubes), and cleaning materials (absorbent pads, wipes) must be considered contaminated.[4]
-
Place all contaminated items in a designated, leak-proof, and puncture-resistant hazardous waste container labeled "Cytotoxic Waste."
-
-
Spill Management:
-
In the event of a spill, immediately cordon off the area to prevent others from entering.[1]
-
Personnel cleaning the spill must wear the full PPE ensemble described above.[1][2]
-
Use a chemotherapy spill kit to absorb and contain the spill.
-
Clean the area with a deactivating agent followed by a cleaning agent.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Workflow for Handling and Disposal of this compound
Handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
